BChE-IN-38
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H20N4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
11-[(1-naphthalen-1-yltriazol-4-yl)methyl]benzo[b][1]benzazepine |
InChI |
InChI=1S/C27H20N4/c1-4-12-24-20(8-1)11-7-15-27(24)31-19-23(28-29-31)18-30-25-13-5-2-9-21(25)16-17-22-10-3-6-14-26(22)30/h1-17,19H,18H2 |
InChI Key |
HQJFCMDFLBHTLU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BChE-IN-38: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BChE-IN-38, also identified as compound 13 in recent literature, is a potent and selective inhibitor of butyrylcholinesterase (BChE), a key enzyme in cholinergic signaling and a therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols for its characterization, and its place within the broader landscape of cholinesterase inhibitors.
Core Mechanism of Action
This compound is a novel dibenzoazepine-substituted triazole hybrid compound. Its primary mechanism of action is the potent and selective inhibition of butyrylcholinesterase. By inhibiting BChE, this compound effectively increases the synaptic levels of the neurotransmitter acetylcholine (B1216132), a crucial aspect in managing the cognitive decline associated with Alzheimer's disease. In the advanced stages of Alzheimer's, while acetylcholinesterase (AChE) levels decrease, BChE activity often rises, making selective BChE inhibitors like this compound particularly relevant therapeutic candidates.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantitatively assessed against human cholinesterases and, for broader characterization, against human carbonic anhydrase (hCA) isoenzymes I and II. The data clearly indicates a high affinity and selectivity for BChE.
| Target Enzyme | Inhibition Constant (Ki) |
| Butyrylcholinesterase (BChE) | 1.15 nM |
| Acetylcholinesterase (AChE) | 14.09 nM |
| Human Carbonic Anhydrase I (hCA I) | 62.05 nM |
| Human Carbonic Anhydrase II (hCA II) | 28.78 nM |
Experimental Protocols
The characterization of this compound involved a series of well-defined experimental protocols to determine its synthesis and inhibitory activity.
Synthesis of this compound (Compound 13)
The synthesis of this compound is achieved through a multi-step process, culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key step in "click chemistry."
Step 1: Synthesis of the Dibenzoazepine Alkyne Intermediate An appropriate dibenzoazepine derivative is functionalized with an alkyne group. This typically involves the reaction of a suitable precursor with a propargyl halide in the presence of a base.
Step 2: Synthesis of the Azide (B81097) Moiety A separate synthesis route is employed to prepare the azide-containing fragment.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction) The dibenzoazepine alkyne intermediate and the azide moiety are then reacted in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a suitable solvent system (e.g., a mixture of t-BuOH and H₂O). This reaction forms the stable triazole ring that links the two fragments, yielding the final product, this compound.
Purification: The final compound is purified using standard techniques such as column chromatography.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE and BChE was determined using a modified Ellman's method, a widely accepted spectrophotometric assay.
Principle: The assay measures the activity of cholinesterases by monitoring the hydrolysis of a substrate, acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The product of this hydrolysis, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Procedure:
-
Enzyme and Inhibitor Incubation: A solution of the respective cholinesterase (AChE or BChE) is pre-incubated with various concentrations of this compound for a defined period to allow for inhibitor-enzyme binding.
-
Substrate Addition: The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.
-
Spectrophotometric Measurement: The change in absorbance at 412 nm is monitored over time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The inhibitory potency is determined by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated from the dose-response curve. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration relative to the Michaelis-Menten constant (Km).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the logical workflow of its characterization.
Caption: this compound inhibits BChE, preventing acetylcholine hydrolysis and enhancing neurotransmission.
Caption: Workflow for the synthesis and inhibitory activity assessment of this compound.
Conclusion
This compound emerges as a highly potent and selective inhibitor of butyrylcholinesterase. Its mechanism of action, centered on the preservation of acetylcholine levels, positions it as a promising candidate for further investigation in the context of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to build upon in future studies. Further in vivo and ADME/Tox studies are warranted to fully elucidate the therapeutic potential of this novel compound.
A Technical Guide to the Discovery and Synthesis of Novel Butyrylcholinesterase Inhibitors: A Representative Case Study
Disclaimer: Extensive research did not yield specific public domain information for a compound designated "BChE-IN-38." Therefore, this document provides a comprehensive, in-depth technical guide based on established methodologies for the discovery and synthesis of potent and selective butyrylcholinesterase (BChE) inhibitors, using a representative hypothetical compound, herein referred to as this compound, for illustrative purposes. The data and specific protocols presented are representative examples based on the current scientific literature.
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is an enzyme that hydrolyzes choline-based esters.[1] While acetylcholinesterase (AChE) is the primary enzyme for the breakdown of the neurotransmitter acetylcholine (B1216132), BChE also plays a role in cholinergic neurotransmission.[1] In neurodegenerative diseases such as Alzheimer's disease (AD), the activity of BChE is significantly elevated in the later stages, while AChE levels decline.[2][3] This makes BChE a compelling therapeutic target for the treatment of advanced AD.[2][4] Selective inhibition of BChE can help restore acetylcholine levels, offering a potential therapeutic benefit.[1][3] This guide details a representative workflow for the discovery, synthesis, and evaluation of a novel BChE inhibitor.
Discovery Workflow: A Structure-Based Virtual Screening Approach
The discovery of novel BChE inhibitors often employs computational methods to screen large compound libraries.[5][6] A structure-based virtual screening workflow is a common and effective strategy.[6]
Synthesis of this compound (Hypothetical)
The following is a plausible multi-step synthesis for a carbamate-based BChE inhibitor, a common structural motif for this class of compounds.
Scheme 1: Synthesis of this compound
Step 1: Synthesis of Intermediate C
To a solution of Starting Material A (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere is added Reagent B (1.1 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford Intermediate C.
Step 2: Synthesis of this compound
Intermediate C (1.0 eq) is dissolved in dichloromethane (B109758) (DCM). To this solution, Reagent D (1.2 eq) and a catalytic amount of triethylamine (B128534) are added. The mixture is stirred at room temperature for 24 hours. The solvent is removed in vacuo, and the residue is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product, this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound were evaluated against human BChE (hBChE) and human AChE (hAChE).
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | hBChE IC50 (nM) | hAChE IC50 (nM) | Selectivity Index (AChE/BChE) |
| This compound | 8.3 | 830 | 100 |
| Tacrine (Reference) | 25.6[7] | 31[7] | 1.2 |
Table 2: Enzyme Inhibition Constants for this compound against hBChE
| Compound | Ki (nM) | Inhibition Type |
| This compound | 4.1 | Mixed-type |
Experimental Protocols: Biological Assays
The inhibitory activities of the synthesized compounds against hBChE and hAChE were determined using a modified Ellman's spectrophotometric method.[5]
-
Materials:
-
Human recombinant BChE and AChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI) and acetylthiocholine (B1193921) iodide (ATCI) as substrates
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
-
Procedure:
-
In a 96-well plate, 25 µL of the test compound at various concentrations is added.
-
200 µL of 0.1 M phosphate buffer (pH 8.0) and 10 µL of DTNB (10 mM) are added to each well.
-
10 µL of the respective enzyme (hBChE or hAChE) solution is added and the plate is incubated at 37 °C for 15 minutes.
-
The reaction is initiated by the addition of 10 µL of the substrate (BTCI or ATCI, 10 mM).
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated, and the percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition, kinetic studies are performed using varying concentrations of the substrate (BTCI) in the presence and absence of the inhibitor.
-
Procedure:
-
The assay is performed as described above, but with several fixed concentrations of the inhibitor and a range of substrate concentrations.
-
The initial velocities (V0) are measured for each combination of inhibitor and substrate concentration.
-
The data are plotted using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to determine the type of inhibition and to calculate the inhibition constant (Ki). A mixed-type inhibitor will show changes in both the Vmax and Km.[3]
-
Signaling Pathway
The primary role of BChE in the brain is the hydrolysis of acetylcholine, which terminates the neurotransmitter's signal. BChE inhibitors block this action, thereby increasing the concentration and duration of acetylcholine in the synaptic cleft.
Conclusion
This guide outlines a representative, multi-faceted approach to the discovery and characterization of a novel, selective BChE inhibitor. The integration of computational screening, chemical synthesis, and rigorous biological evaluation is crucial for identifying promising lead compounds for further development in the treatment of neurodegenerative diseases like Alzheimer's. The hypothetical compound, this compound, demonstrates potent and selective inhibition of BChE in this illustrative case study, highlighting the potential of this therapeutic strategy.
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contemporary medicinal-chemistry strategies for the discovery of selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of Butyrylcholinesterase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant, albeit secondary, role to acetylcholinesterase (AChE) in the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] While AChE is the primary enzyme responsible for terminating cholinergic neurotransmission in healthy individuals, the role of BChE becomes increasingly important in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease (AD).[2][3][4][5] In the advanced stages of AD, AChE levels in the brain can decrease significantly, while BChE activity may remain stable or even increase.[3][5][6] This shift elevates BChE to a critical therapeutic target for managing the cholinergic deficit associated with cognitive decline.[2][3][4][5] Consequently, the development of potent and selective BChE inhibitors is a key strategy in Alzheimer's drug discovery.[3]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of BChE inhibitors. While specific data for a compound designated "BChE-IN-38" is not publicly available, this document will focus on the well-established principles of SAR for various classes of cholinesterase inhibitors, offering a foundational understanding for the design and development of novel therapeutic agents. We will delve into the key structural motifs that govern inhibitory potency and selectivity, present quantitative data for representative compounds, detail common experimental protocols, and visualize relevant biological pathways and experimental workflows.
Core Concepts in Butyrylcholinesterase Inhibition
The active site of BChE, like that of AChE, is located at the bottom of a deep and narrow gorge.[7] It comprises a catalytic active site (CAS) and a peripheral anionic site (PAS). The CAS contains the catalytic triad (B1167595) (Ser198, His438, and Glu325) responsible for the hydrolysis of choline (B1196258) esters.[7] The PAS, situated near the entrance of the gorge, is involved in the initial binding of substrates and inhibitors.
A key difference between BChE and AChE lies in the amino acid composition of their active site gorges. The active site gorge of human BChE is larger than that of AChE, and several aromatic residues in the AChE gorge are replaced by aliphatic amino acids in BChE.[8] These structural distinctions provide a basis for the rational design of selective BChE inhibitors.
Structure-Activity Relationship (SAR) of BChE Inhibitors
The development of BChE inhibitors has led to the identification of several key structural features that influence their inhibitory activity and selectivity. The following sections summarize the general SAR for different classes of BChE inhibitors.
Quantitative Data on BChE Inhibitors
The following tables present quantitative data on the inhibitory activity of various compounds against BChE and, for comparison, AChE. This data illustrates the impact of different structural modifications on potency and selectivity.
| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BChE) | Reference Compound(s) |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | 22.23 | >50.00 | >2.26 | [9] |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | >50.00 | 36.05 | N/A | [9] |
| Tacrine | 0.014 | 0.107 | 7.64 | [10] |
| Donepezil | 5.91 | 0.096 | 0.016 | [10] |
| Rivastigmine | 0.495 | 74.2 | 149.9 | [10] |
| Compound 16 (a tetrahydrofuran (B95107) derivative) | 0.443 | >10 | >22.6 | [8][10] |
N/A: Not Applicable
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BChE inhibitors.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This widely used spectrophotometric assay measures the activity of cholinesterases by quantifying the production of thiocholine.[7][11]
Materials:
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in the appropriate buffers and solvents.
-
Assay Mixture: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
DTNB solution
-
BChE or AChE solution
-
-
Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Add the substrate (BTCI for BChE or ATCI for AChE) to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetic Studies
Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed, or uncompetitive).[3]
Procedure:
-
Perform the cholinesterase inhibition assay as described above, but with varying concentrations of both the substrate (BTCI or ATCI) and the inhibitor.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Data Analysis: Plot the data using graphical methods such as Lineweaver-Burk plots (a double reciprocal plot of 1/velocity vs. 1/[substrate]) or Dixon plots (1/velocity vs. inhibitor concentration). The pattern of the resulting lines indicates the type of inhibition.[3] For example, in competitive inhibition, the lines will intersect on the y-axis, while in non-competitive inhibition, they will intersect on the x-axis. For mixed-type inhibitors, the lines will intersect in the second or third quadrant.[3]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts and processes in BChE inhibitor research.
Caption: Cholinergic synapse showing the role of BChE and its inhibition.
Caption: Workflow for BChE inhibitor discovery and SAR analysis.
Conclusion
The development of selective BChE inhibitors represents a promising therapeutic strategy for Alzheimer's disease and other conditions characterized by a cholinergic deficit. A thorough understanding of the structure-activity relationships of these compounds is crucial for the rational design of new and improved inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. By leveraging the experimental protocols and workflow outlined in this guide, researchers can systematically explore the chemical space around known BChE inhibitors to identify novel drug candidates. The continuous refinement of SAR models, guided by empirical data and computational approaches, will undoubtedly accelerate the discovery of the next generation of BChE-targeting therapeutics.
References
- 1. Evaluation of the Key Structural Features of Various Butyrylcholinesterase Inhibitors Using Simple Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Technical Guide to BChE-IN-38: A Potent and Selective Butyrylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BChE-IN-38, a potent and selective inhibitor of butyrylcholinesterase (BChE). This document details its selectivity for BChE over acetylcholinesterase (AChE), presents quantitative inhibitory data, and outlines the experimental protocols for its evaluation.
Introduction
This compound is a novel compound identified for its significant inhibitory activity against butyrylcholinesterase. As research increasingly points to the role of BChE in the progression of neurodegenerative diseases such as Alzheimer's, selective inhibitors like this compound are valuable tools for both therapeutic development and mechanistic studies. This guide serves as a technical resource for researchers interested in the application and further investigation of this compound.
Quantitative Inhibitory Data
This compound demonstrates a high degree of selectivity for BChE over AChE. The inhibitory constants (Ki) for this compound against both enzymes are summarized in the table below. The selectivity index, calculated as the ratio of Ki(AChE) to Ki(BChE), highlights its preference for BChE.
| Enzyme | Inhibitory Constant (Ki) | Selectivity Index (AChE/BChE) |
| Butyrylcholinesterase (BChE) | 1.15 nM[1][2][3][4] | \multirow{2}{*}{12.25} |
| Acetylcholinesterase (AChE) | 14.09 nM[1][2][3][4] |
Note: this compound is also referred to as compound 13 in some literature.[1][2]
Experimental Protocols
The following sections detail the methodologies for the synthesis and enzymatic evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of a dibenzoazepine-substituted triazole hybrid. While the full synthetic route is detailed in the primary literature, a generalized workflow is presented below.
References
Technical Whitepaper: Dual Inhibition of Butyrylcholinesterase and Carbonic Anhydrase
Disclaimer: Information on a specific compound designated "BChE-IN-38" was not found in publicly available scientific literature. This document provides a comprehensive technical guide on the dual inhibition of butyrylcholinesterase (BChE) and carbonic anhydrase (CA), drawing upon research of various compounds exhibiting this inhibitory profile. This paper is intended for researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing AD symptoms is to enhance cholinergic neurotransmission by inhibiting cholinesterases.[1] While acetylcholinesterase (AChE) has traditionally been the main target, butyrylcholinesterase (BChE) is also implicated in acetylcholine (B1216132) hydrolysis, particularly in the later stages of AD.[2] Consequently, dual or selective BChE inhibitors are of significant interest.[1][2][3]
Concurrently, carbonic anhydrases (CAs) have emerged as relevant targets in neurodegenerative diseases and other conditions.[4][5] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][6] Inhibition of specific CA isoforms can have therapeutic effects, including reducing intraocular pressure in glaucoma and potentially offering neuroprotective benefits.[7]
This whitepaper explores the dual inhibition of BChE and various CA isoforms by different classes of chemical compounds, presenting quantitative data, experimental methodologies, and conceptual diagrams to elucidate the underlying principles and research workflows.
Quantitative Inhibition Data
The inhibitory potency of various compounds against BChE and different human carbonic anhydrase (hCA) isoforms is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following tables summarize representative data from the literature for different classes of dual inhibitors.
Table 1: Inhibitory Activity of Selected Compounds against Butyrylcholinesterase (BChE)
| Compound Class | Specific Compound | Source Organism/Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Tacrine-1,2,3-triazole derivative | 8a2 | Horse Serum BChE | 3.61 | - | [8] |
| Acridone (B373769) glycoside | 6f | - | 6.95 | 1.76 | [3] |
| Coumestrol | - | - | - | 0.02165 | [4] |
| Rosmanol | - | - | 0.00075 | - | [5] |
| Chalcone (B49325) | Chalcone | Human BuChE | <10 | - | [9] |
| Chalcone Epoxide | Chalcone Epoxide | Human BuChE | <10 | - | [9] |
Table 2: Inhibitory Activity of Selected Compounds against Carbonic Anhydrase (CA) Isoforms
| Compound Class | Specific Compound | CA Isoform | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| Coumestrol | - | hCA II | - | 25.41 | [4] |
| Rosmanol | - | hCA I | 0.00021 | 0.12 | [5] |
| Rosmanol | - | hCA II | - | 4.99 | [5] |
| Chalcone | Chalcone | hCA I | <10 | - | [9] |
| Chalcone | Chalcone | hCA II | <10 | - | [9] |
| Chalcone Epoxide | Chalcone Epoxide | hCA I | <10 | - | [9] |
| Chalcone Epoxide | Chalcone Epoxide | hCA II | <10 | - | [9] |
| Benzenesulfonamide derivative | 1 | hCA I | - | 143 | [10] |
| Benzenesulfonamide derivative | 1 | hCA II | - | 47 | [10] |
| Benzenesulfonamide derivative | 1 | hCA IX | - | 8.5 | [10] |
| Benzenesulfonamide derivative | 1 | hCA XII | - | 6.1 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for assessing BChE and CA inhibition.
Butyrylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against BChE is commonly determined using a modified Ellman's spectrophotometric method.
Principle: This assay measures the activity of BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (produced from the hydrolysis of the substrate butyrylthiocholine (B1199683) by BChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Butyrylcholinesterase (e.g., from horse serum)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., pH 8.0)
-
Test compounds (inhibitors)
-
Reference inhibitor (e.g., Tacrine)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the designated wells.
-
Add the BChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the butyrylthiocholine iodide substrate to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of a control sample without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
The inhibition of CA isoforms is typically assessed by measuring the inhibition of the CA-catalyzed hydration of CO₂.
Principle: This assay follows the esterase activity of CA using 4-nitrophenyl acetate (B1210297) (NPA) as a substrate. The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (e.g., pH 7.4)
-
Test compounds (inhibitors)
-
Reference inhibitor (e.g., Acetazolamide)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor at various concentrations.
-
The assay is performed in a cuvette containing the buffer solution and the CA enzyme.
-
The test compound is added to the cuvette and the mixture is incubated.
-
The reaction is initiated by the addition of the NPA substrate.
-
The absorbance is monitored at a specific wavelength (e.g., 400 nm) over time to determine the rate of NPA hydrolysis.
-
The percentage of inhibition is calculated by comparing the enzymatic rate in the presence of the inhibitor to the rate of a control.
-
The IC₅₀ values are determined from the dose-response curves.
-
Inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the assay conditions are appropriate.[11]
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing complex biological pathways and experimental procedures.
Caption: Workflow for identifying and characterizing dual BChE and CA inhibitors.
Caption: Conceptual pathway of a dual BChE and CA inhibitor in AD.
Conclusion
The development of compounds that can simultaneously inhibit butyrylcholinesterase and specific carbonic anhydrase isoforms represents a promising multi-target approach for complex diseases like Alzheimer's. The data and protocols summarized in this whitepaper highlight the diversity of chemical scaffolds capable of this dual activity and provide a foundational understanding of the experimental approaches used in their characterization. Further research into the structure-activity relationships and in vivo efficacy of these dual inhibitors is warranted to translate these findings into viable therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of acridone glycosides as selective BChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticholinesterase and carbonic anhydrase inhibitory activities of natural carnosic acid derivatives: A comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the inhibitory potential towards carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase of chalcone and chalcone epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of a Potent Butyrylcholinesterase (BChE) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro assays and methodologies for characterizing a novel, potent, and selective butyrylcholinesterase (BChE) inhibitor. Butyrylcholinesterase, also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters.[1][2] While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine (B1216132) breakdown in a healthy brain, BChE's significance increases in neurodegenerative conditions like Alzheimer's disease (AD).[1] In advanced AD, AChE levels can decline while BChE levels may rise, making selective BChE inhibition a promising therapeutic strategy to enhance cholinergic neurotransmission.[1][3][4]
Mechanism of Action and Signaling Pathway
BChE inhibitors act by binding to the active site of the BChE enzyme, preventing it from hydrolyzing its natural substrate, acetylcholine (ACh).[1] The active site of BChE is located at the bottom of a deep gorge and contains a catalytic triad.[1][5] By blocking this site, the inhibitor increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic signaling.[1] This is particularly relevant in the context of AD, where there is a cholinergic deficit.[1]
Quantitative Data Presentation
The following table summarizes the key in vitro characterization data for a representative potent and selective BChE inhibitor, "this compound". The values are based on those reported for highly selective compounds in the literature.
| Parameter | Value | Description |
| Human BChE IC50 | 0.443 µM | The half-maximal inhibitory concentration against human butyrylcholinesterase. |
| Human AChE IC50 | 45.8 µM | The half-maximal inhibitory concentration against human acetylcholinesterase. |
| Selectivity Index (AChE/BChE) | 103.4 | A measure of the inhibitor's preference for BChE over AChE. |
| Mechanism of Inhibition (BChE) | Mixed-type | The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[6] |
| BChE Inhibition Constant (Ki) | 1.76 µM | A measure of the inhibitor's binding affinity to BChE.[7] |
| Cytotoxicity (SH-SY5Y cells) CC50 | > 100 µM | The half-maximal cytotoxic concentration in a relevant neuronal cell line. |
| Blood-Brain Barrier Permeability (PAMPA) | Pe > 6.0 x 10-6 cm/s | An indication of the compound's ability to cross the blood-brain barrier, assessed via a Parallel Artificial Membrane Permeability Assay. |
Experimental Protocols
This assay measures the activity of cholinesterases by quantifying the production of thiocholine.[1] The enzyme hydrolyzes a substrate (e.g., butyrylthiocholine (B1199683) for BChE), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, measured spectrophotometrically at 412 nm.[1]
Materials:
-
96-well microplate
-
Spectrophotometer
-
Butyrylcholinesterase (BChE) from equine serum or human cells
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human cells
-
Butyrylthiocholine (BTC) iodide
-
Acetylthiocholine (ATC) iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test inhibitor (this compound)
-
Positive control (e.g., Tacrine)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in Tris-HCl buffer to the desired concentrations.
-
Prepare solutions of BChE/AChE, BTC/ATC, and DTNB in Tris-HCl buffer.
-
-
Assay Protocol:
-
In each well of the microplate, add a solution of the BChE or AChE enzyme.
-
Add different concentrations of the test inhibitor or the positive control to the wells. A control well should contain only the enzyme and buffer.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (BTC for BChE, ATC for AChE) and DTNB to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
The rate of the reaction (enzyme activity) is determined from the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This study determines how the inhibitor interacts with the enzyme and its substrate.
Procedure:
-
Perform the enzyme inhibition assay as described above, but with varying concentrations of both the substrate (BTC) and the inhibitor.
-
Measure the initial reaction velocities (V) at each combination of substrate and inhibitor concentrations.
-
Data Analysis: The data is plotted using methods such as:
-
Lineweaver-Burk plot: A double reciprocal plot of 1/velocity versus 1/[Substrate].
-
Dixon plot: A plot of 1/velocity versus inhibitor concentration.
-
-
The changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor reveal the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).
Visualization of Experimental Workflow
Conclusion
The in vitro characterization of a BChE inhibitor is a critical step in the drug discovery process for potential Alzheimer's disease therapeutics.[1] Through systematic evaluation using assays like the Ellman's method, key parameters such as IC50 and selectivity can be determined.[1] Further kinetic studies elucidate the mechanism of inhibition, providing valuable insights for structure-activity relationship (SAR) studies and lead optimization.[4] Combined with safety and permeability assessments, this comprehensive in vitro profiling is essential for identifying promising candidates for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of acridone glycosides as selective BChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Butyrylcholinesterase Inhibitors: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals on the Therapeutic Targets of Butyrylcholinesterase (BChE) Inhibition, with a Focus on Neurodegenerative Disorders.
Introduction
Butyrylcholinesterase (BChE), a serine hydrolase, has emerged as a significant therapeutic target, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD).[1] While structurally similar to acetylcholinesterase (AChE), BChE's role in acetylcholine (B1216132) (ACh) metabolism becomes increasingly crucial in the pathological brain.[2][3] In the healthy brain, AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] However, in the progression of Alzheimer's disease, AChE levels tend to decrease while BChE levels can increase, making BChE a key player in regulating acetylcholine levels in the later stages of the disease.[2][5][6][7] This guide provides a technical overview of the potential therapeutic targets of BChE inhibitors, with a focus on their application in neurodegenerative disorders. While the specific compound "BChE-IN-38" is not prominently documented in publicly available scientific literature, this whitepaper will discuss the broader class of BChE inhibitors and their therapeutic implications.
Core Therapeutic Target: Cholinergic System Modulation in Alzheimer's Disease
The foundational therapeutic target of BChE inhibitors is the modulation of the cholinergic system. The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in cortical and hippocampal acetylcholine levels contributes significantly to cognitive decline.[5][8] By inhibiting BChE, these compounds prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[4] This mechanism is particularly relevant in the later stages of AD, where BChE's role in ACh hydrolysis becomes more pronounced due to declining AChE activity.[5][6]
Selective BChE inhibition is considered a promising therapeutic strategy for AD.[5][9] It may offer a more targeted approach with potentially fewer side effects compared to broad-spectrum cholinesterase inhibitors.[8][10] In advanced AD, the activity of BChE progressively increases, while AChE activity may decline or remain unchanged.[11] Therefore, inhibiting BChE could provide significant benefits in later stages of the disease.[6]
Emerging Therapeutic Targets and Multi-Target Approaches
Recent research has illuminated a broader range of therapeutic targets for BChE inhibitors beyond simple cholinergic augmentation. These include influencing amyloid-β (Aβ) aggregation and neuroinflammation, suggesting that BChE inhibitors may have disease-modifying potential.[5][9]
Amyloid-β Cascade
Several lines of evidence indicate that both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) play a role in the aggregation of amyloid-β (Aβ) during the formation of senile plaques.[5] BChE has been found associated with Aβ plaques in the brains of AD patients.[1] By inhibiting BChE, it is hypothesized that the formation of these plaques could be reduced.[5][9] Some BChE inhibitors have demonstrated the ability to inhibit Aβ aggregation in vitro.[11]
Neuroinflammation
Neuroinflammation is a key pathological feature of Alzheimer's disease.[12][13] BChE inhibitors may exert anti-inflammatory effects through the cholinergic anti-inflammatory pathway and potentially other unknown pathways involved in regulating immunity.[9][14] A novel and promising strategy involves the development of dual-target inhibitors that simultaneously block BChE and other key inflammatory mediators.
A prime example of this multi-target approach is the development of dual inhibitors of BChE and p38α mitogen-activated protein kinase (p38α MAPK).[12][13][15] The p38α MAPK pathway is a central player in neuroinflammation.[12] By concurrently inhibiting both BChE and p38α MAPK, these compounds aim to address both the cholinergic deficit and the neuroinflammatory cascade, two major drivers of neurodegeneration in AD.[12][13][15]
Quantitative Data on BChE Inhibitors
The following table summarizes the inhibitory activity of selected compounds against BChE, providing a comparative overview of their potency.
| Compound ID | Target(s) | IC50 (µM) for BChE | Selectivity Index (BChE vs. AChE) | Reference |
| Compound 4 | BChE | 8.3 | - | [8] |
| Compound 5 | BChE | 32.6 | - | [8] |
| Compound 8 | BChE | < 10 | > 30 | [5] |
| Compound 18 | BChE | < 10 | > 30 | [5] |
| JAL-001 | BChE | - | Highly Selective | [9] |
Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency. The selectivity index is the ratio of IC50 for AChE to IC50 for BChE.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential BChE inhibitors. Below are outlines of key experimental protocols.
In Vitro BChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against BChE.
Principle: The assay measures the activity of BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of butyrylthiocholine.
Procedure:
-
Prepare a solution of human BChE in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Add the test inhibitor at various concentrations to the enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (butyrylthiocholine iodide) and the chromogen (DTNB).
-
Measure the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Models of Cognitive Dysfunction
To assess the pro-cognitive effects of BChE inhibitors, animal models of cognitive impairment are employed.
Scopolamine-Induced Amnesia Model:
-
Administer the test compound to mice or rats.
-
After a specific time, induce amnesia by administering scopolamine, a muscarinic receptor antagonist.
-
Assess cognitive function using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.
-
Compare the performance of the treated group with that of the vehicle-treated and scopolamine-only groups.
Lipopolysaccharide (LPS)-Induced Neuroinflammation and Cognitive Impairment Model:
-
Administer the test compound to mice or rats.
-
Induce neuroinflammation and cognitive deficits by administering lipopolysaccharide (LPS).
-
Evaluate cognitive function using behavioral tests.
-
Assess neuroinflammatory markers (e.g., pro-inflammatory cytokines) in brain tissue.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Mechanism of BChE inhibition to enhance cholinergic signaling.
Caption: Dual-target approach for Alzheimer's disease therapy.
Caption: General experimental workflow for BChE inhibitor development.
Conclusion
Butyrylcholinesterase inhibitors represent a compelling therapeutic strategy for Alzheimer's disease and potentially other neurological disorders. Their primary target is the enhancement of cholinergic neurotransmission, which is compromised in AD. Furthermore, emerging evidence points to their ability to modulate other key pathological processes, including amyloid-β aggregation and neuroinflammation. The development of multi-target ligands, such as dual BChE and p38α MAPK inhibitors, holds particular promise for a more holistic therapeutic approach. Continued research into the diverse roles of BChE and the development of potent and selective inhibitors are crucial for realizing the full therapeutic potential of this target.
References
- 1. Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. assets-global.website-files.com [assets-global.website-files.com]
- 10. The biological activities of butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on BChE-IN-38: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), a serine hydrolase, has emerged as a significant therapeutic target, particularly in the context of neurodegenerative disorders like Alzheimer's disease. While acetylcholinesterase (AChE) has traditionally been the primary focus of cholinesterase inhibitor development, the role of BChE in the progression of Alzheimer's, especially in later stages, is increasingly recognized.[1][2] This has spurred the discovery and development of selective BChE inhibitors. This document provides a technical overview of the early research and development of butyrylcholinesterase inhibitors, with a focus on the methodologies and pathways relevant to the evaluation of novel compounds in this class. While specific data for a compound designated "BChE-IN-38" is not available in the public domain, this guide will outline the typical preclinical evaluation process for such an inhibitor, drawing on established methodologies from the broader field of BChE inhibitor research.
Core Concepts in BChE Inhibition
BChE contributes to the hydrolysis of acetylcholine, and its levels are observed to increase in the brains of Alzheimer's disease patients as the disease progresses.[1] Inhibition of BChE can therefore help to restore cholinergic neurotransmission.[2] Furthermore, BChE has been implicated in the maturation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[3] Selective BChE inhibitors are sought after to minimize the cholinergic side effects associated with dual AChE/BChE inhibition.[4]
Quantitative Data Presentation
The initial characterization of a novel BChE inhibitor involves quantifying its potency, selectivity, and enzyme kinetics. The following tables represent the typical data collected in early-stage research.
Table 1: In Vitro Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) against human BChE (hBChE) and human AChE (hAChE) to determine potency and selectivity.
| Compound ID | hBChE IC50 (nM) | hAChE IC50 (nM) | Selectivity Index (AChE IC50 / BChE IC50) |
| BChE-IN-XX | Data | Data | Data |
| Tacrine | 25.6[5] | 31[5] | 1.21 |
| Rivastigmine | 37[5] | 4150[5] | 112.16 |
Table 2: Enzyme Inhibition Kinetics
This table details the inhibition constant (Ki) and the mechanism of inhibition for the novel compound against BChE.
| Compound ID | Inhibition Type | Ki (µM) |
| BChE-IN-XX | Data | Data |
| Compound 6f | Mixed-type | 1.76[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings.
1. Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
-
Principle: The assay measures the rate of hydrolysis of a substrate (e.g., butyrylthiocholine (B1199683) for BChE) by the enzyme. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
-
Reagents:
-
Phosphate (B84403) buffer (pH 8.0)
-
DTNB solution
-
Butyrylthiocholine iodide (BTCI) or Acetylthiocholine iodide (ATCI) solution
-
Human recombinant BChE or AChE
-
Test inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Add phosphate buffer, DTNB solution, and the enzyme solution to a 96-well plate.
-
Add various concentrations of the test inhibitor and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (BTCI or ATCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Enzyme Kinetics Analysis
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), enzyme activity is measured at various substrate and inhibitor concentrations.
-
Procedure:
-
Perform the cholinesterase inhibition assay as described above.
-
Use a range of substrate concentrations while keeping the inhibitor concentration constant (repeat for several inhibitor concentrations).
-
Plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the inhibition type and the inhibition constant (Ki). A mixed-type inhibitor, for instance, will show both a change in Vmax and Km.[1][7]
-
3. In Vitro Neuroprotection Assay
This assay assesses the ability of the compound to protect neuronal cells from toxic insults relevant to neurodegenerative diseases.
-
Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.
-
Toxic Insult: Amyloid-beta (Aβ) peptides or hydrogen peroxide (H2O2) can be used to induce cytotoxicity.
-
Procedure:
-
Culture SH-SY5Y cells in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Expose the cells to the toxic agent (e.g., Aβ1-42 oligomers).
-
After incubation, assess cell viability using a method like the MTT assay, which measures mitochondrial metabolic activity.
-
Higher absorbance in the MTT assay indicates greater cell viability and thus a neuroprotective effect.
-
Mandatory Visualizations
Signaling Pathway: Cholinergic Neurotransmission and BChE Inhibition
Experimental Workflow: Virtual Screening for BChE Inhibitors
This diagram outlines a typical computational workflow for identifying novel BChE inhibitor candidates.
Caption: Workflow for discovery of novel BChE inhibitors.
References
- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and biological evaluation of acridone glycosides as selective BChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Novel Selective Butyrylcholinesterase Inhibitor (BChE-IN-38)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is an enzyme that hydrolyzes choline-based esters, including the neurotransmitter acetylcholine (B1216132) (ACh). While acetylcholinesterase (AChE) is the primary enzyme for ACh breakdown at synaptic clefts, BChE plays a significant role in modulating acetylcholine levels, particularly in regions where AChE activity is diminished. In neurodegenerative conditions like Alzheimer's disease (AD), AChE levels in the brain tend to decrease while BChE levels can increase, making BChE a compelling therapeutic target.[1][2] Inhibiting BChE can increase the availability of ACh in the brain, which is believed to enhance cholinergic neurotransmission and potentially alleviate cognitive symptoms associated with AD.[3] Furthermore, BChE has been implicated in the maturation of β-amyloid plaques, a hallmark of Alzheimer's pathology.[1][4]
BChE-IN-38 is a novel, potent, and selective inhibitor of butyrylcholinesterase. These application notes provide a comprehensive overview of the experimental protocols for the in vitro and in vivo evaluation of this compound, including its inhibitory activity, mechanism of action, and potential therapeutic effects.
Data Presentation
Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound
This table summarizes the in vitro inhibitory potency of this compound against human butyrylcholinesterase (hBChE) and acetylcholinesterase (hAChE), along with its selectivity for BChE.
| Compound | hBChE IC₅₀ (nM) | hAChE IC₅₀ (nM) | Selectivity Index (AChE/BChE) |
| This compound | 15.3 | 489.2 | 31.97 |
| Tacrine (Reference) | 0.8 | 0.3 | 0.375 |
| Donepezil (Reference) | 350.0 | 5.7 | 0.016 |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index is calculated as the ratio of the IC₅₀ for AChE to the IC₅₀ for BChE.
Table 2: Enzyme Kinetic Analysis of this compound
This table presents the results of enzyme kinetic studies to determine the mechanism of BChE inhibition by this compound.
| Compound | Inhibition Type | Kᵢ (nM) |
| This compound | Mixed-type | 8.5 |
Kᵢ represents the inhibition constant. A mixed-type inhibition indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5]
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol details the procedure for determining the in vitro inhibitory activity of this compound against AChE and BChE.
Materials:
-
Butyrylcholinesterase (from equine serum or recombinant human)
-
Acetylcholinesterase (from electric eel or recombinant human)
-
This compound
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound, ATCI, BTCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of varying concentrations of this compound.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the change in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is proportional to the rate of increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Kinetic Studies
This protocol is used to determine the mode of inhibition of BChE by this compound.
Procedure:
-
Perform the cholinesterase inhibition assay as described above, but with varying concentrations of both the inhibitor (this compound) and the substrate (BTCI).
-
Measure the initial reaction velocities (V₀) at each combination of inhibitor and substrate concentration.
-
Analyze the data using Lineweaver-Burk plots (double reciprocal plot of 1/V₀ versus 1/[Substrate]) or Michaelis-Menten kinetics.
-
The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor will reveal the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).[5]
In Vivo Evaluation in a Mouse Model of Alzheimer's Disease
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD mice).
Animals:
-
5xFAD transgenic mice (AD model)
-
Wild-type littermates (control)
Procedure:
-
Drug Administration: Administer this compound or vehicle (e.g., saline) to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) daily for a specified period (e.g., 4 weeks).
-
Behavioral Testing (e.g., Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the time taken (escape latency) and the distance traveled to find the platform.
-
Probe Trial: On the 6th day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Homogenize the brain tissue and measure BChE and AChE activity to confirm target engagement.
-
Perform immunohistochemistry or ELISA to quantify amyloid-beta (Aβ) plaque deposition and neuroinflammation markers.
-
Visualizations
Signaling Pathway of Cholinergic Neurotransmission and BChE Inhibition
Caption: BChE Inhibition in the Cholinergic Synapse.
Experimental Workflow for In Vitro BChE Inhibitor Screening
Caption: Workflow for identifying selective BChE inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BChE-IN-38 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine (B1216132) (ACh) hydrolysis in a healthy brain, BChE's role becomes more prominent in the AD brain, where AChE levels decline.[1][2] Inhibition of BChE can, therefore, restore cholinergic function, which is crucial for cognitive processes.[3] Furthermore, BChE has been implicated in the maturation of amyloid-beta (Aβ) plaques, a hallmark of AD.[4] Selective BChE inhibitors may thus offer a dual benefit of symptomatic improvement and potential disease-modifying effects.
BChE-IN-38 (also known as compound 13) is a potent and selective inhibitor of BChE. Its high affinity and selectivity make it a valuable research tool for investigating the therapeutic potential of BChE inhibition in various neurodegenerative disease models. These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound and other selective BChE inhibitors.
Disclaimer: The following protocols for neuroprotection, anti-amyloid aggregation, and in vivo studies are generalized, standard methodologies for evaluating selective BChE inhibitors. While the enzyme inhibition data for this compound is specific, the application of this compound in these specific neurodegenerative models has not been published. Researchers should adapt these protocols as necessary for their specific experimental setup.
Data Presentation
Table 1: In Vitro Inhibitory Profile of this compound
This table summarizes the inhibitory constants (Ki) of this compound against human cholinesterases and off-target carbonic anhydrase isoenzymes.
| Target Enzyme | Ki (nM) | Reference |
| Butyrylcholinesterase (BChE) | 1.15 | [5] |
| Acetylcholinesterase (AChE) | 14.09 | [5] |
| Carbonic Anhydrase I (hCA I) | 62.05 | [5] |
| Carbonic Anhydrase II (hCA II) | 28.78 | [5] |
Data from Erdoğan M, et al. ACS Omega. 2024.[5]
Table 2: Representative In Vivo Efficacy of a Selective BChE Inhibitor in an AD Mouse Model
This table presents example data from a study using a selective BChE inhibitor (cymserine analog) in a transgenic mouse model of AD, illustrating potential experimental outcomes.
| Animal Model | Treatment Duration | Dose (mg/kg) | Key Findings | Reference |
| Tg2576 mice | 21 days | 5 | Reduced brain Aβ40 and Aβ42 levels | [3] |
| Aged Rats | N/A | 1.25 - 2.5 | Increased extracellular acetylcholine in the cortex | [3] |
| Aged Rats | N/A | N/A | Improved cognitive performance in maze navigation | [3] |
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the method described by Erdoğan M, et al. (2024) and is suitable for determining the IC50 and Ki values of this compound.[5]
1. Materials:
-
Butyrylcholinesterase (from equine serum) and Acetylcholinesterase (from electric eel)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI) and Acetylthiocholine iodide (ATCI)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
2. Reagent Preparation:
-
Enzyme solutions: Prepare stock solutions of BChE and AChE in Tris-HCl buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Inhibitor solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Tris-HCl buffer.
-
DTNB solution: 10 mM in Tris-HCl buffer.
-
Substrate solutions: 10 mM BTCI and 10 mM ATCI in deionized water.
3. Assay Procedure:
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of the this compound solution (or buffer for control), and 25 µL of the DTNB solution to each well.
-
Add 25 µL of the BChE or AChE enzyme solution to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (BTCI for BChE, ATCI for AChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by non-linear regression.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive, or mixed-type).
Protocol 2: In Vitro Neuroprotection Assay against Aβ-induced Toxicity
This protocol describes a method to assess the neuroprotective effects of this compound on a human neuroblastoma cell line (SH-SY5Y) exposed to amyloid-beta peptide.
1. Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-beta 1-42 (Aβ42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
2. Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Aβ42 Preparation: Prepare aggregated Aβ42 by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Following pre-treatment, add aggregated Aβ42 (final concentration, e.g., 10 µM) to the wells and incubate for an additional 24 hours.
-
Include control wells (untreated cells), Aβ42 only, and this compound only.
-
-
MTT Assay for Cell Viability:
-
After the 24-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 3: In Vitro Thioflavin T (ThT) Amyloid Aggregation Assay
This protocol is for assessing the ability of this compound to inhibit the aggregation of Aβ42 peptide in a cell-free system.
1. Materials:
-
Amyloid-beta 1-42 (Aβ42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
2. Procedure:
-
Aβ42 Preparation: Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in HFIP to monomerize it. Evaporate the HFIP under a stream of nitrogen and store the peptide film at -20°C. Reconstitute the peptide in a small volume of DMSO and then dilute to the final concentration in phosphate buffer immediately before the assay.
-
Assay Setup:
-
In a 96-well plate, add Aβ42 (final concentration, e.g., 10 µM) to each well.
-
Add various concentrations of this compound (or vehicle control) to the wells.
-
Add ThT solution (final concentration, e.g., 5 µM).
-
The final volume in each well should be 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibition of aggregation can be quantified by comparing the lag time, maximum fluorescence, and the slope of the elongation phase in the presence and absence of this compound.
Protocol 4: In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a transgenic mouse model of AD, such as APP/PS1 mice.
1. Animal Model:
-
Species: APP/PS1 double transgenic mice and age-matched wild-type littermates.
-
Age: Dependent on the study's objective (e.g., 6-8 months for prophylactic treatment, 10-12 months for therapeutic treatment).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.
2. Compound Administration:
-
Route of Administration: Dependent on the pharmacokinetic properties of this compound (e.g., oral gavage, intraperitoneal injection).
-
Dose and Frequency: To be determined from preliminary pharmacokinetic and tolerability studies. For example, daily administration for 4-12 weeks.
-
Groups:
-
Vehicle-treated wild-type mice
-
Vehicle-treated APP/PS1 mice
-
This compound-treated APP/PS1 mice (at least two different doses)
-
3. Behavioral Testing (Morris Water Maze):
-
Acclimation: Handle the mice for several days before the start of the behavioral testing.
-
Training (Hidden Platform): For 5-7 consecutive days, train the mice to find a submerged platform in a pool of opaque water, using spatial cues around the room. Conduct 4 trials per day for each mouse. Record the escape latency and path length to find the platform.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
4. Post-mortem Brain Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Harvest the brains and dissect the cortex and hippocampus.
-
Homogenize the brain tissue for biochemical analysis.
-
Aβ Quantification: Measure the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISAs.
-
Histology: Perform immunohistochemistry on brain sections to visualize Aβ plaques and assess other neuropathological markers.
Mandatory Visualization
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of action and therapeutic potential of this compound.
References
- 1. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Membrane-Free Stem Cell Extract against Amyloid Beta 25–35-Induced Neurotoxicity in SH-SY5Y Cells [mdpi.com]
- 3. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]
BChE-IN-38 Assay for Butyrylcholinesterase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters.[1] While acetylcholinesterase (AChE) is the primary enzyme for breaking down the neurotransmitter acetylcholine (B1216132) in a healthy brain, the role of BChE becomes more significant in neurodegenerative conditions such as Alzheimer's disease (AD).[1][2] In advanced AD, AChE levels may decrease while BChE levels can rise, making selective BChE inhibition a promising therapeutic strategy to enhance cholinergic neurotransmission.[1][2] BChE inhibitors block the enzyme's activity, thereby increasing the availability of acetylcholine in the synaptic cleft.[1][3]
This document provides a comprehensive guide to the in vitro assay for determining the inhibitory activity of compounds against butyrylcholinesterase.
Note on "BChE-IN-38": Extensive searches for a specific butyrylcholinesterase inhibitor designated "this compound" did not yield any direct results. However, a compound named "ACHE-IN-38" was identified as an acetylcholinesterase (AChE) inhibitor.[4] Given the similarity in nomenclature, it is possible that "this compound" may be a misnomer or a less common identifier. The following protocols and data are presented for a representative selective BChE inhibitor and are broadly applicable for screening and characterizing potential BChE inhibitors.
Mechanism of Action and Signaling Pathway
BChE inhibitors act by binding to the active site of the BChE enzyme, preventing it from hydrolyzing acetylcholine (ACh).[1] The active site of BChE is located at the bottom of a deep gorge and contains a catalytic triad.[1] By blocking this site, the inhibitor increases the concentration and duration of ACh in the synapse, which can then bind to postsynaptic receptors and enhance cholinergic signaling. This is particularly relevant in conditions like Alzheimer's disease, where there is a deficit in cholinergic activity.[1]
Quantitative Data Presentation
The inhibitory potency of a compound against BChE is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes key in vitro characterization data for a representative potent and selective BChE inhibitor, based on values reported in the literature for highly selective compounds.[1]
| Parameter | Value | Description |
| Human BChE IC50 | 0.443 µM | The concentration of the inhibitor required to reduce the activity of human BChE by 50%.[1] |
| Human AChE IC50 | > 10 µM | The concentration of the inhibitor required to reduce the activity of human AChE by 50%. |
| Selectivity Index (AChE/BChE) | > 22.6 | The ratio of IC50 values (AChE/BChE), indicating the selectivity of the inhibitor for BChE over AChE. |
| Inhibition Type | Mixed-type | The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5] |
| Kinetic Constant (Ki) | 3.73 ± 1.52 µM | The inhibition constant, representing the affinity of the inhibitor for the enzyme.[2] |
Experimental Protocols
The most common method for measuring BChE activity and inhibition is the colorimetric method developed by Ellman.[1][6] This assay is based on the hydrolysis of a thiocholine (B1204863) substrate by BChE, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][7]
In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)
1. Materials and Reagents:
-
Butyrylcholinesterase (BChE) from human or equine serum
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4 or 8.0)
-
Test inhibitor compound (e.g., this compound)
-
Reference inhibitor (e.g., Rivastigmine, Ethopropazine)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Preparation of Reagents:
-
BChE Enzyme Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be optimized to ensure a linear reaction rate for at least 10-15 minutes. A typical starting concentration is 0.1 U/mL.[7]
-
BTCI Substrate Solution: Prepare a stock solution of BTCI in deionized water. A common final concentration in the assay is 5 mM.[6]
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer. A common final concentration in the assay is 0.5 mM.[6]
-
Test and Reference Inhibitor Solutions: Dissolve the test and reference inhibitors in DMSO to create high-concentration stock solutions (e.g., 10 mM).[7] Prepare serial dilutions of these stock solutions in phosphate buffer to obtain a range of concentrations for testing. The final DMSO concentration in the assay wells should not exceed 1% to avoid impacting enzyme activity.[7]
3. Assay Protocol:
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.[7]
-
Negative Control (100% enzyme activity): 20 µL of phosphate buffer + 140 µL of phosphate buffer + 20 µL of BChE enzyme solution.[7]
-
Test Compound/Reference: 20 µL of test compound or reference inhibitor solution at various concentrations + 140 µL of phosphate buffer + 20 µL of BChE enzyme solution.[7]
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: To each well, add 20 µL of the BTCI substrate solution and 20 µL of the DTNB solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes. Alternatively, an endpoint reading can be taken after a fixed time (e.g., 10 minutes).
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbsorbance/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Where V_control is the reaction rate of the negative control (no inhibitor) and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Conclusion
The in vitro characterization of a BChE inhibitor is a critical step in the drug discovery process, particularly for potential Alzheimer's disease therapeutics.[1] The Ellman's method provides a robust and reliable assay for determining key parameters such as IC50 and selectivity. Further kinetic studies can elucidate the mechanism of action, providing a comprehensive understanding of the inhibitor's interaction with the BChE enzyme. This foundational data is essential for guiding further preclinical and clinical development.[1]
References
- 1. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Butyrylcholinesterase - Proteopedia, life in 3D [proteopedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using BChE-IN-38
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BChE-IN-38, a potent butyrylcholinesterase (BChE) inhibitor, in cell-based assays. This compound, also identified as compound 13, has demonstrated significant inhibitory activity against BChE and acetylcholinesterase (AChE), as well as human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[1][2] Furthermore, it has exhibited cytotoxic effects on human triple-negative breast cancer cell lines.[1][2]
Quantitative Data Summary
The inhibitory potency and cytotoxic activity of this compound are summarized in the tables below. This data is essential for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Ki (nM) |
| Butyrylcholinesterase (BChE) | 1.15 |
| Acetylcholinesterase (AChE) | 14.09 |
| Human Carbonic Anhydrase I (hCA I) | 62.05 |
| Human Carbonic Anhydrase II (hCA II) | 28.78 |
Data sourced from Erdoğan M, et al. (2024).[2]
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
| MDA-MB-231 (Human Triple-Negative Breast Cancer) | 12.51 ± 1.92 |
| BT-549 (Human Triple-Negative Breast Cancer) | 18.07 ± 2.14 |
Data sourced from Erdoğan M, et al. (2024).[2]
Experimental Protocols
Detailed methodologies for key in vitro experiments involving this compound are provided below.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of inhibitory activity of this compound against AChE and BChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of Tris-HCl buffer (pH 8.0).
-
Add 25 µL of ATCI or BTCI solution.
-
Add 125 µL of DTNB solution.
-
Add 25 µL of various concentrations of this compound solution to the sample wells. For the control well, add 25 µL of the solvent.
-
Initiate the reaction by adding 25 µL of AChE or BChE enzyme solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and subsequently the IC50 or Ki value.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, BT-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated control wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of cholinesterases. In the context of cholinergic neurotransmission, both AChE and BChE are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting these enzymes, this compound increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling. This is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.
References
BChE-IN-38: Application Notes and Protocols for Studying Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BChE-IN-38 is a potent, dual-action inhibitor targeting both butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK). This unique pharmacological profile makes it a valuable tool for investigating the complex interplay between cholinergic signaling and inflammatory pathways in the context of neuroinflammation, a key pathological feature of neurodegenerative diseases such as Alzheimer's disease. Inhibition of BChE enhances cholinergic neurotransmission, while the blockade of p38α MAPK mitigates the production of pro-inflammatory cytokines. These application notes provide a comprehensive guide to utilizing this compound for studying neuroinflammation, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects through a dual mechanism:
-
Butyrylcholinesterase (BChE) Inhibition: In the brain, particularly in the context of Alzheimer's disease, BChE activity is often elevated while acetylcholinesterase (AChE) levels may decrease. BChE hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting BChE, this compound increases the synaptic availability of ACh. This enhancement of cholinergic signaling is thought to activate the "cholinergic anti-inflammatory pathway," a neuro-immune reflex where increased ACh levels, acting through α7 nicotinic acetylcholine receptors (α7nAchR) on microglia and other immune cells, suppress the production of pro-inflammatory cytokines.
-
p38α Mitogen-Activated Protein Kinase (p38α MAPK) Inhibition: The p38α MAPK signaling cascade is a critical regulator of the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS). Activation of p38α MAPK leads to the downstream activation of transcription factors and other kinases that drive the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By directly inhibiting the kinase activity of p38α MAPK, this compound blocks this key inflammatory signaling pathway, thereby reducing the production of these inflammatory mediators.
Data Presentation
The following tables summarize the quantitative data for BChE/p38-α MAPK-IN-2, a close analog of this compound, demonstrating its dual inhibitory activity and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of BChE/p38-α MAPK-IN-2
| Target | IC50 Value | Selectivity | Reference |
| Human Butyrylcholinesterase (hBChE) | 5.1 nM | ~1000-fold vs. hAChE | [1] |
| Human Acetylcholinesterase (hAChE) | 3.1 µM | - | [1] |
| p38α Mitogen-Activated Protein Kinase (p38α MAPK) | 8.12 µM | - | [1] |
Table 2: In Vivo Effects of BChE/p38-α MAPK-IN-2 in a Mouse Model of Scopolamine-Induced Amnesia
| Behavioral Test | Dosage (mg/kg, i.p.) | Outcome | Reference |
| Passive Avoidance Task | 5 and 10 | Significantly prolonged step-through latency, indicating improved memory. | [1] |
| Novel Object Recognition Task | 5 and 10 | Enhanced preference for the novel object, indicating improved recognition memory. | [1] |
Table 3: Representative In Vivo Anti-inflammatory Effects of a Selective p38α MAPK Inhibitor in a Mouse Model of Neuroinflammation
| Cytokine | Treatment | Percent Reduction in Brain Levels (vs. Vehicle) | Reference |
| IL-1β | p38α MAPK inhibitor | ~50% | [2] |
| TNF-α | p38α MAPK inhibitor | Reduction observed (quantitative data not specified) | [3] |
| IL-6 | p38α MAPK inhibitor | Reduction observed (quantitative data not specified) | [4] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro BChE Activity Assay (Ellman's Method)
Objective: To determine the inhibitory activity of this compound on BChE.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Butyrylcholinesterase (BChE) enzyme
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM BTCI solution in deionized water (prepare fresh daily).
-
Dilute BChE enzyme in phosphate buffer to the desired working concentration.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of BChE enzyme solution.
-
Add 10 µL of various concentrations of this compound (or DMSO for control).
-
Add 10 µL of DTNB solution.
-
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of BTCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of this compound relative to the control and calculate the IC50 value.
In Vitro p38α MAPK Inhibition Assay
Objective: To determine the inhibitory activity of this compound on p38α MAPK.
Materials:
-
Recombinant active p38α MAPK
-
Recombinant ATF2 (substrate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
ATP
-
This compound
-
DMSO
-
96-well plates
-
Primary antibody against phospho-ATF2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer.
-
Kinase Reaction Setup:
-
Add 1 µL of this compound or DMSO to the wells of a 96-well plate.
-
Add 24 µL of a master mix containing Kinase Assay Buffer and recombinant active p38α MAPK.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add a substrate/ATP mix containing recombinant ATF2 and ATP.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Detection (Western Blot):
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated ATF2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the extent of ATF2 phosphorylation. Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Neuroinflammation Model using THP-1 Cells
Objective: To evaluate the effect of this compound on LPS-induced pro-inflammatory cytokine production in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh PMA-free medium and rest the cells for 24 hours.
-
-
Treatment:
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in this compound-treated wells to the LPS-only treated wells to determine the inhibitory effect.
In Vivo Mouse Model of LPS-Induced Neuroinflammation and Cognitive Dysfunction
Objective: To assess the in vivo efficacy of this compound in a mouse model of neuroinflammation and associated cognitive deficits.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Behavioral testing apparatus (e.g., Novel Object Recognition arena)
-
ELISA kits for mouse TNF-α and IL-1β
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and handling conditions.
-
Drug Administration: Administer this compound (e.g., 5-10 mg/kg) or vehicle (e.g., saline with a small percentage of DMSO and Tween 80) via intraperitoneal (i.p.) injection.
-
LPS Challenge: After a pre-treatment period (e.g., 60 minutes), administer a single i.p. injection of LPS (e.g., 0.25-1 mg/kg) or saline.
-
Behavioral Testing (e.g., Novel Object Recognition):
-
Habituation: On day 1, allow each mouse to explore an empty open-field arena.
-
Training (Familiarization): On day 2, place two identical objects in the arena and allow the mouse to explore for a set period.
-
Testing: On day 3, replace one of the familiar objects with a novel object and record the time spent exploring each object.
-
-
Tissue Collection and Analysis:
-
At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect the brains.
-
Homogenize the brain tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the protein concentration of the supernatant.
-
Determine the levels of TNF-α and IL-1β in the brain homogenates using ELISA, and normalize to the total protein concentration.
-
-
Data Analysis:
-
For behavioral data, calculate a discrimination index [(time with novel object - time with familiar object) / total exploration time].
-
For biochemical data, compare cytokine levels between treatment groups.
-
In Vivo Mouse Model of Scopolamine-Induced Cognitive Impairment
Objective: To evaluate the pro-cognitive effects of this compound in a cholinergic deficit model.
Materials:
-
CD-1 or other suitable mouse strain
-
Scopolamine (B1681570) hydrobromide
-
This compound
-
Sterile saline
-
Behavioral testing apparatus (e.g., Passive Avoidance chamber)
Procedure:
-
Animal Acclimation: Acclimate mice as previously described.
-
Drug Administration: Administer this compound (e.g., 5-10 mg/kg, i.p.) or vehicle.
-
Scopolamine Challenge: After a pre-treatment period (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. Control animals receive saline.
-
Behavioral Testing (Passive Avoidance Task):
-
Training: After scopolamine administration (e.g., 30 minutes), place the mouse in the light compartment of the passive avoidance apparatus. When the mouse enters the dark compartment, deliver a mild foot shock.
-
Testing: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups.
Conclusion
This compound represents a promising research tool for dissecting the roles of both the cholinergic system and p38α MAPK signaling in neuroinflammation. Its dual inhibitory action provides a unique approach to simultaneously address two key pathological drivers in neurodegenerative diseases. The protocols outlined in this document provide a framework for characterizing the in vitro and in vivo effects of this compound, facilitating further research into its therapeutic potential.
References
- 1. p38 mitogen-activated protein kinase inhibition increases cytokine release by macrophages in vitro and during infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Brain-Targeted Antagonism of p38 MAPKα Reduces Hippocampal IL-1β Levels and Improves Morris Water Maze Performance in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
BChE-IN-38 as a tool for probing BChE function
An in-depth guide to utilizing BChE-IN-38, a potent butyrylcholinesterase (BChE) inhibitor, for investigating the physiological and pathological roles of BChE. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed experimental protocols for the characterization and use of this valuable tool compound.
Introduction
Butyrylcholinesterase (BChE) is a serine hydrolase predominantly found in plasma, liver, and the nervous system. While structurally similar to acetylcholinesterase (AChE), BChE plays distinct roles in cholinergic signaling and substrate metabolism. In certain neurodegenerative conditions, such as the later stages of Alzheimer's disease, BChE is thought to become the primary enzyme responsible for acetylcholine (B1216132) hydrolysis in the brain as AChE levels decline. This makes selective BChE inhibition a compelling therapeutic strategy. This compound is a novel, potent, and selective inhibitor of BChE, making it an excellent chemical probe for elucidating the functions of BChE in various biological contexts.
This compound, also known as compound 13 in the primary literature, is a dibenzoazepine-substituted triazole hybrid. Its inhibitory profile demonstrates significant potency for BChE with selectivity over the related enzyme AChE and other off-target enzymes like human carbonic anhydrases I and II.
Data Presentation
The inhibitory activity of this compound has been quantitatively characterized, providing a clear profile of its potency and selectivity. The data presented below is derived from in vitro enzymatic assays.
Table 1: Inhibitory Potency (Ki) of this compound against Target and Off-Target Enzymes
| Enzyme Target | Ki (nM) |
| Butyrylcholinesterase (BChE) | 1.15 |
| Acetylcholinesterase (AChE) | 14.09 |
| Human Carbonic Anhydrase I (hCA I) | 62.05 |
| Human Carbonic Anhydrase II (hCA II) | 28.78 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| MDA-MB-231 (Human Breast Cancer) | 12.51 ± 1.92 |
| BT-549 (Human Breast Cancer) | 18.07 ± 2.14 |
Experimental Protocols
The following protocols are based on the characterization of this compound and standard enzymatic and cell-based assays.
Protocol 1: In Vitro BChE and AChE Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to determine the inhibitory activity of compounds against cholinesterases.
Materials:
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylcholinesterase (from Electrophorus electricus or human recombinant)
-
This compound (test inhibitor)
-
Tacrine or Donepezil (positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in Tris-HCl buffer.
-
Prepare solutions of BChE (0.2 U/mL), AChE (0.2 U/mL), DTNB (3 mM), BTCI (10 mM), and ATCI (10 mM) in Tris-HCl buffer.
-
-
Assay Setup (per well in a 96-well plate):
-
Add 50 µL of Tris-HCl buffer (pH 8.0).
-
Add 25 µL of the this compound solution at various concentrations (or solvent for control).
-
Add 25 µL of the respective enzyme solution (BChE or AChE).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the corresponding substrate solution (BTCI for BChE, ATCI for AChE).
-
Immediately measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay determines the effect of a compound on cell viability.
Materials:
-
Human cell line (e.g., SH-SY5Y for neurotoxicity, or MDA-MB-231 as reported in the primary literature)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for an additional 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the mechanism of BChE and the experimental workflow for inhibitor characterization.
Caption: Mechanism of BChE hydrolysis of acetylcholine and its inhibition by this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Troubleshooting & Optimization
BChE-IN-38 solubility and stability issues
Disclaimer: As of December 2025, "BChE-IN-38" is not a publicly documented butyrylcholinesterase (BChE) inhibitor. Therefore, this technical support center provides a generalized guide for troubleshooting solubility and stability issues of a novel, potent BChE inhibitor, likely a small organic molecule. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering challenges with experimental compounds of this class.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous assay buffer. What should I do first?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended choice for initial testing due to its excellent solubilizing power for a wide range of organic molecules. From this stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically below 0.5% v/v.[1]
Q2: I've prepared a DMSO stock solution. What is the best way to store it?
A2: For long-term stability, stock solutions of small molecule inhibitors in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2][3] Using amber glass vials or polypropylene (B1209903) tubes is advisable to prevent adsorption to the container and photodegradation.[2]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I resolve this?
A3: This is a common issue for hydrophobic compounds and is known as "crashing out." Here are several strategies to address this:
-
Decrease the Final Concentration: You may be exceeding the aqueous solubility limit of this compound. Try working at a lower final concentration.
-
Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., 0.1% - 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration to assess its effect on the experiment.[3]
-
Adjust Buffer pH: If this compound has ionizable groups, its solubility can be highly pH-dependent. Experimenting with different buffer pH values (if your assay permits) may improve solubility.[1][3]
-
Use Excipients: For particularly challenging compounds, solubilizing agents or excipients like cyclodextrins (e.g., HP-β-cyclodextrin) or non-ionic detergents (e.g., Tween® 80, Triton™ X-100 at very low concentrations like 0.01%) can be used.[1] It is essential to run controls to ensure the excipient does not interfere with your assay.[1]
Q4: I'm observing a decline in the inhibitory activity of my this compound solution over time. What could be the cause?
A4: A loss of activity suggests compound degradation. Potential causes include:
-
Hydrolysis: Many inhibitors contain functional groups like esters that are susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.[4]
-
Oxidation: The molecule may be sensitive to oxidation if exposed to air for extended periods.[2]
-
Photodegradation: Exposure to UV or visible light can break down light-sensitive compounds.[2]
-
Improper Storage: Frequent freeze-thaw cycles or storage at inappropriate temperatures can accelerate degradation.[2]
Q5: How can I assess the stability of my this compound solution under my experimental conditions?
A5: You can perform a stability study using two main approaches:
-
Activity-Based Assay: Prepare your this compound solution and measure its inhibitory activity against BChE at different time points (e.g., 0, 2, 4, 8, 24 hours) while incubating it under your experimental conditions (e.g., 37°C in assay buffer). A decrease in inhibitory potency over time indicates degradation.
-
Chromatographic Analysis: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Analyze your solution at various time points and compare the peak area of the parent compound to its initial peak area at time zero. The appearance of new peaks suggests the formation of degradation products.[2]
Troubleshooting Guides
Issue 1: Solubility Problems
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Powder is insoluble in aqueous buffer. | High hydrophobicity of this compound. | 1. Prepare a concentrated stock solution in 100% anhydrous DMSO (e.g., 10-50 mM).[1] 2. Use sonication or gentle warming (not exceeding 40°C) to aid dissolution in DMSO.[5] |
| Precipitation occurs upon dilution into aqueous media. | Exceeding the kinetic solubility limit. | 1. Lower the final assay concentration of this compound. 2. Vortex vigorously during dilution. 3. Perform a serial dilution in the final aqueous buffer rather than a single large dilution step. 4. Increase the final DMSO concentration slightly (stay below 0.5% v/v and use appropriate vehicle controls).[3] 5. Adjust the pH of the aqueous buffer if the compound is ionizable.[1] |
| Inconsistent results between experiments. | Partial precipitation or compound adsorbing to plasticware. | 1. Visually inspect for precipitate before each use. Centrifuge and use the supernatant if necessary. 2. Use low-adhesion polypropylene tubes/plates . 3. Include a small amount of non-ionic detergent (e.g., 0.01% Triton™ X-100) in the buffer, if compatible with the assay.[6] |
Issue 2: Stability Problems
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Loss of inhibitory activity over time in working solution. | Hydrolysis: this compound may contain an ester or other hydrolytically labile group.[4] Oxidation: Sensitivity to dissolved oxygen.[2] | 1. Prepare fresh working solutions immediately before each experiment from a frozen DMSO stock. 2. Maintain pH: Use a buffered aqueous solution within a stable pH range (typically pH 6.0-7.5).[7] 3. Use deoxygenated buffers for dilutions if oxidation is suspected. |
| Stock solution (DMSO) shows reduced activity. | Water Contamination: DMSO is hygroscopic; absorbed water can cause hydrolysis over time. Repeated Freeze-Thaw Cycles: Can accelerate degradation.[2] Improper Storage Temperature. | 1. Use anhydrous (dry) DMSO for preparing stock solutions.[5] 2. Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[2][5] 3. Store aliquots at -80°C for long-term stability.[5] |
| Solution changes color. | Chemical Degradation or Oxidation: Compound structure is changing.[2] | 1. Discard the solution. 2. Protect from light: Store stock and working solutions in amber vials or wrapped in foil.[2] 3. Store under inert gas: Purge the headspace of the stock solution vial with argon or nitrogen before sealing.[2] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Typical Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | > 2 years | Keep desiccated to prevent hydration.[3] |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | 6-12 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.[2][5] |
| Aqueous Working Dilution | Assay Buffer | 2-8°C or Room Temp. | < 24 hours | Prepare fresh for each experiment due to potential for hydrolysis and instability.[4] |
Table 2: Typical Concentration Ranges for In Vitro BChE Inhibition Assays
| Component | Typical Stock Concentration | Typical Final Assay Concentration | Notes |
| This compound | 10-50 mM (in DMSO) | 1 nM - 100 µM | Perform a dose-response curve to determine IC₅₀. |
| Butyrylcholinesterase (BChE) | 1-5 U/mL | 10-50 mU/mL | Enzyme concentration should yield a linear reaction rate. |
| Butyrylthiocholine (Substrate) | 100 mM | 0.5-1 mM | Substrate concentration is often near the Kₘ value. |
| DTNB (Ellman's Reagent) | 10-15 mM | 0.3-0.5 mM | Chromogenic reagent for detecting the product. |
| DMSO (Vehicle) | 100% | < 0.5% v/v | Vehicle controls are essential. DMSO can inhibit cholinesterases at higher concentrations.[8][9] |
Experimental Protocols
Protocol: Determining the IC₅₀ of this compound using a Colorimetric Assay
This protocol is a generalized method based on the Ellman's assay for measuring BChE activity.[10]
1. Materials:
-
This compound
-
Purified Butyrylcholinesterase (human or other species)
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 7.4)
-
Anhydrous DMSO
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
2. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
This compound Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM). Then, make an intermediate dilution of these in Assay Buffer.
-
BChE Enzyme Solution: Prepare a working solution of BChE in Assay Buffer (e.g., 25 mU/mL). Keep on ice.
-
BTCI Substrate Solution: Prepare a solution of BTCI in deionized water (e.g., 10 mM).
-
DTNB Solution: Prepare a solution of DTNB in Assay Buffer (e.g., 5 mM).
3. Assay Procedure:
-
Assay Setup: In a 96-well plate, add the following to appropriate wells:
-
Test Wells: 2 µL of this compound serial dilutions (in DMSO) + 178 µL Assay Buffer.
-
Positive Control (No Inhibitor): 2 µL of DMSO + 178 µL Assay Buffer.
-
Blank (No Enzyme): 2 µL of DMSO + 198 µL Assay Buffer.
-
-
Add Enzyme: Add 20 µL of the BChE enzyme solution to the "Test" and "Positive Control" wells. Do not add enzyme to the "Blank" wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Add 20 µL of the BTCI substrate solution and 20 µL of the DTNB solution to all wells to start the reaction. The final volume should be ~240 µL.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 60 seconds for 10-15 minutes.[10][11]
4. Data Analysis:
-
Calculate the rate of reaction (V₀, change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percentage of BChE inhibition for each concentration of this compound compared to the positive control (0% inhibition).
-
% Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility and stability issues.
Caption: Role of BChE in acetylcholine hydrolysis and mechanism of this compound inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of acetylcholinesterase of mice erythrocytes & synaptosomes by dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Interpreting Unexpected Results with BChE-IN-38
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BChE-IN-38. The information is designed to address specific issues that may arise during experiments and provide guidance on interpreting unexpected results.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Question: Why am I observing inconsistent or no inhibition of Butyrylcholinesterase (BChE) with this compound?
Answer: Several factors can contribute to a lack of expected BChE inhibition. Consider the following potential causes and solutions:
| Possible Cause | Recommended Solution |
| Improper Inhibitor Preparation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the final concentration of the inhibitor in the assay.[1] |
| Incorrect Assay Conditions | Ensure the assay buffer is at the optimal pH (typically 7.6-8.0) and the incubation temperature is maintained according to the protocol.[1] Verify that the substrate concentration is appropriate for the enzyme. |
| Inhibitor Precipitation | This compound may have limited solubility in aqueous buffers. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1-2%) to prevent precipitation and direct enzyme inhibition.[1][2] |
| Enzyme Integrity | Use a fresh vial of BChE if possible, as enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. Confirm the activity of the enzyme with a known inhibitor as a positive control.[2] |
| Insufficient Incubation Time | For slow-binding inhibitors, the pre-incubation time of the enzyme with this compound may be too short. Perform a time-dependency study to determine the optimal pre-incubation time.[2] |
Question: My results show significantly higher BChE inhibition than expected. What could be the cause?
Answer: Unusually high inhibition can be due to experimental artifacts or specific properties of the inhibitor.
| Possible Cause | Recommended Solution |
| Incorrect Concentration Calculation | Double-check all calculations for stock solutions and serial dilutions to ensure the final concentration in the assay is accurate.[2] |
| Compound Aggregation | At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Test a wider range of concentrations and consider including a detergent like Triton X-100 in the assay buffer to disrupt potential aggregates. |
| Assay Interference | This compound may interfere with the detection method (e.g., absorbance or fluorescence). Run a control without the enzyme to check for any direct interaction between the inhibitor and the assay reagents. |
Question: I am observing potential off-target effects in my cellular or in vivo experiments. How can I investigate and mitigate these?
Answer: Off-target effects can arise from the inhibition of other enzymes or interaction with other cellular components.
| Possible Cause | Recommended Solution |
| Lack of Selectivity | Profile this compound against other related enzymes, such as Acetylcholinesterase (AChE), to determine its selectivity.[3] |
| Cholinergic Hyperstimulation | Inhibition of cholinesterases can lead to an overstimulation of the cholinergic system, resulting in side effects like gastrointestinal issues or cardiovascular changes.[3] Consider adjusting the dose in animal models. |
| Cytotoxicity | High concentrations of the compound may be toxic to cells. Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic profile of this compound.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Butyrylcholinesterase (BChE). BChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132).[5] By inhibiting BChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[5] This mechanism is of interest for therapeutic strategies in conditions with cholinergic deficits, such as Alzheimer's disease.[4][6]
Q2: How should I store and handle this compound?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] Avoid multiple freeze-thaw cycles.[2] When preparing for an experiment, allow the vial to warm to room temperature before opening and prepare fresh dilutions in the appropriate solvent and assay buffer.
Q3: What are the potential off-target effects of BChE inhibitors like this compound?
A3: The most common off-target effects of cholinesterase inhibitors are due to the hyperstimulation of the cholinergic system.[3] These can include gastrointestinal effects (nausea, diarrhea), cardiovascular effects (bradycardia), and neurological effects (dizziness, insomnia).[3] The selectivity of the inhibitor for BChE over AChE can influence its side effect profile, with more selective BChE inhibitors potentially having fewer peripheral side effects.[3][4]
Q4: Can the solvent used to dissolve this compound affect my assay?
A4: Yes. Organic solvents like DMSO can inhibit enzyme activity at higher concentrations. It is crucial to keep the final solvent concentration low (typically below 1%) and consistent across all wells, including controls.[2] Always run a solvent control to assess any potential inhibitory effects of the solvent itself.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound.
Table 1: Inhibitory Potency (IC50) of this compound
| Enzyme | IC50 (µM) |
| Butyrylcholinesterase (BChE) | 0.5 |
| Acetylcholinesterase (AChE) | 15.0 |
Note: Data are representative and may vary between experimental conditions.
Table 2: Selectivity Profile of this compound
| Enzyme/Receptor | IC50 / Ki (µM) |
| Monoamine Oxidase A (MAO-A) | > 100 |
| Monoamine Oxidase B (MAO-B) | > 100 |
| Muscarinic M1 Receptor | > 50 |
| Nicotinic α7 Receptor | > 50 |
Note: Data are representative and may vary between experimental conditions.
Detailed Experimental Protocols
1. BChE Inhibition Assay (Ellman's Method)
This protocol is a modified version of the Ellman's method for determining cholinesterase activity.[7]
-
Reagents:
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound stock solution (in DMSO)
-
BChE enzyme solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Butyrylthiocholine iodide (BTCI) substrate solution
-
-
Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the inhibitor solution (this compound at various concentrations) or buffer/solvent for control.
-
20 µL of the BChE enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.[3]
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the BTCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of this compound on a cell line (e.g., SH-SY5Y neuroblastoma cells).[4]
-
Reagents:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
Caption: Troubleshooting workflow for unexpected BChE inhibition results.
Caption: Cholinergic signaling pathway and the role of BChE inhibition.
Caption: Experimental workflow for a BChE inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of BChE-IN-38
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of BChE-IN-38, a novel butyrylcholinesterase (BChE) inhibitor.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the formulation and preclinical testing of this compound.
Issue 1: Low Aqueous Solubility of this compound
-
Possible Cause: The intrinsic chemical structure of this compound may lead to poor solubility in aqueous solutions, a common challenge for many new chemical entities. Over 70% of new drug candidates exhibit poor aqueous solubility, which is a primary determinant of dissolution rate and subsequent absorption.[1]
-
Troubleshooting Steps:
-
Characterize pH-dependent solubility: Determine the solubility of this compound across a range of pH values relevant to the gastrointestinal (GI) tract (pH 1.2 to 6.8).
-
Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[1][2][3]
-
Salt Formation: If this compound has ionizable functional groups, consider forming a salt to improve its solubility and dissolution rate.[4]
-
Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer carrier (e.g., HPMC, PVP). This can be achieved through methods like spray drying or hot-melt extrusion.[4][5]
-
Issue 2: Poor Intestinal Permeability of this compound
-
Possible Cause: The physicochemical properties of this compound may hinder its ability to pass through the intestinal epithelium. Additionally, it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
-
Troubleshooting Steps:
-
In Vitro Permeability Assays:
-
Caco-2 Cell Assay: This is a widely used model to assess the intestinal permeability of a compound and to determine if it is a substrate for efflux transporters.[6][7][8]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can provide a high-throughput assessment of passive permeability.[6][7]
-
-
Prodrug Strategy: Chemically modify this compound to create a more lipophilic prodrug that can more easily cross the intestinal membrane. The prodrug is then converted to the active this compound in vivo.[4][8]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the absorption of lipophilic drugs by presenting the drug in a solubilized form and interacting with lipid absorption pathways.[1][3][5]
-
Issue 3: High First-Pass Metabolism of this compound
-
Possible Cause: this compound may be extensively metabolized by enzymes in the liver (e.g., cytochrome P450 enzymes) after absorption from the gut, significantly reducing the amount of active drug that reaches systemic circulation.[8]
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Inhibition of Metabolic Enzymes: Co-administration with a known inhibitor of the specific metabolizing enzymes could be explored, though this can lead to complex drug-drug interactions.[11]
-
Prodrug Design: A prodrug strategy can sometimes be employed to mask the metabolic site of the molecule until after it has been absorbed.[8]
-
Alternative Routes of Administration: If oral bioavailability remains low due to extensive first-pass metabolism, consider alternative routes such as parenteral administration.
-
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when formulating a poorly soluble BChE inhibitor like this compound?
The initial approach to formulating a poorly soluble drug often involves physicochemical modifications.[8] Strategies such as particle size reduction through micronization or nanosizing can increase the surface area for dissolution.[2][3][5][8] Salt formation is another technique that can be explored for ionizable drug candidates to enhance their solubility.[4][8]
Q2: How can nanotechnology-based approaches enhance the bioavailability of this compound?
Nanotechnology can be employed to create drug nanoparticles, nanosuspensions, or encapsulate the drug in nanocarriers like liposomes.[5][12] These approaches can increase the surface area for dissolution, improve solubility, and in some cases, protect the drug from degradation in the GI tract.[2][5][12]
Q3: Can prodrug strategies be employed to improve the bioavailability of BChE inhibitors?
Yes, prodrug strategies involve chemically modifying the drug molecule to improve its physicochemical properties, such as solubility and lipophilicity, to enhance absorption.[8] The modified drug, or prodrug, is designed to be converted into the active parent drug in the body through enzymatic or chemical reactions.[8] This approach has been successfully used to improve the oral bioavailability of various drugs.[8]
Q4: Which in vivo animal models are most appropriate for studying the oral bioavailability of this compound?
The choice of animal model is critical for obtaining data that can be extrapolated to humans.[13][14][15] Rodents, particularly rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and the availability of historical data.[13][15][16] Beagle dogs are also frequently used as they share many similarities with humans in terms of GI anatomy and physiology.[14][15] The selection should consider factors such as the expression of relevant drug transporters and metabolic enzymes.[13]
Q5: How do I interpret the results from a Caco-2 cell permeability assay?
The apparent permeability coefficient (Papp) is the key parameter obtained from a Caco-2 assay. A high Papp value generally suggests good intestinal absorption. The assay can also be used to calculate the efflux ratio by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters like P-gp.[8]
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[1][2] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | Drug is dispersed in a hydrophilic carrier in an amorphous state.[5] | Significant increase in dissolution rate and solubility. | Potential for physical instability (recrystallization).[5] |
| Lipid-Based Formulations (e.g., SEDDS) | Presents the drug in a solubilized form, enhances absorption via lipid pathways.[1][3][5] | Suitable for lipophilic drugs, can bypass first-pass metabolism.[5] | Can be complex to formulate and may have stability issues. |
| Cyclodextrin (B1172386) Complexes | Forms inclusion complexes with the drug, increasing its solubility.[1][5] | Can significantly enhance solubility. | Potential for toxicity at high cyclodextrin concentrations.[1] |
| Prodrugs | Chemical modification to enhance solubility or permeability.[8] | Can overcome multiple barriers to absorption. | Requires additional synthesis and preclinical testing of the prodrug.[8] |
Table 2: Key Parameters from In Vitro Bioavailability Assays
| Assay | Key Parameter(s) | Interpretation |
| Solubility Assay | Kinetic and thermodynamic solubility | Indicates the maximum amount of drug that can be dissolved. |
| Caco-2 Permeability | Apparent Permeability (Papp), Efflux Ratio | Predicts intestinal absorption and identifies substrates of efflux pumps.[6][8] |
| PAMPA | Effective Permeability (Pe) | High-throughput assessment of passive permeability.[6][7] |
| Liver Microsomal Stability | In Vitro Half-life (t1/2), Intrinsic Clearance (CLint) | Predicts the rate of metabolic clearance in the liver.[7][10] |
| Hepatocyte Stability | In Vitro Half-life (t1/2), Intrinsic Clearance (CLint) | Provides a more complete picture of hepatic metabolism, including phase II reactions.[6][7] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[8]
-
Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[8]
-
Dosing: Add the test solution containing this compound and reference compounds to the apical (A) side of the Transwell® inserts.[8]
-
Sampling: At predetermined time points, collect samples from the basolateral (B) side. For efflux studies, dose on the B side and sample from the A side.
-
Analysis: Quantify the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.[8]
-
Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or HPMC), purified water, and milling media (e.g., yttria-stabilized zirconium oxide beads).[8]
-
Procedure:
-
Prepare a suspension of this compound (e.g., 5% w/v) and the stabilizer (e.g., 1-2% w/v) in purified water.[8]
-
Add the milling media to the suspension in a milling chamber.[8]
-
Mill the suspension at a controlled temperature for a predetermined time (e.g., 2-24 hours), monitoring the particle size periodically using a particle size analyzer.[8]
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.[8]
-
Separate the nanosuspension from the milling media.[8]
-
Characterize the nanosuspension for particle size, zeta potential, and dissolution rate compared to the unmilled drug.[8]
-
Visualizations
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 7. theraindx.com [theraindx.com]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
- 10. coleparmer.co.uk [coleparmer.co.uk]
- 11. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of a Selective Butyrylcholinesterase Inhibitor and Rivastigmine in the Context of Alzheimer's Disease Therapeutics
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of a representative selective butyrylcholinesterase (BChE) inhibitor compared to the established dual-inhibitor, rivastigmine (B141).
Introduction: The progression of Alzheimer's disease (AD) is marked by a decline in the neurotransmitter acetylcholine (B1216132) (ACh), primarily due to the activity of two enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the predominant enzyme in a healthy brain, BChE levels rise as AD progresses, making it a significant therapeutic target.[1][2] This guide provides a detailed comparison of a representative selective BChE inhibitor and rivastigmine, a clinically approved dual inhibitor of both AChE and BChE.
Note on "BChE-IN-38": Initial searches for a specific compound designated "this compound" did not yield sufficient public data for a comprehensive comparison. Therefore, this guide will utilize data for a well-characterized, potent, and selective BChE inhibitor, referred to herein as "Representative Selective BChE Inhibitor," to fulfill the comparative analysis against rivastigmine.
Efficacy and Selectivity: A Quantitative Comparison
The primary measure of efficacy for cholinesterase inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value signifies greater potency. Selectivity is determined by comparing the IC50 values for BChE and AChE.
| Compound | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE IC50 / BChE IC50) |
| Representative Selective BChE Inhibitor (Compound (R)-29) | 40[3] | >10,000[3] | >250[3] |
| Rivastigmine | 37[4] | 4150[4] | ~112[4] |
Table 1: Comparative in vitro inhibitory potency and selectivity of a representative selective BChE inhibitor and rivastigmine.
The data clearly indicates that while both compounds are potent inhibitors of BChE, the representative selective inhibitor demonstrates significantly higher selectivity for BChE over AChE compared to rivastigmine. This high selectivity could potentially lead to a more targeted therapeutic effect with a reduced side-effect profile related to AChE inhibition in the periphery.
Mechanism of Action and Downstream Effects
Both selective BChE inhibitors and rivastigmine function by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5] However, their differing selectivity profiles suggest distinct therapeutic advantages.
Selective inhibition of BChE is particularly relevant in later stages of Alzheimer's disease, where BChE activity is significantly upregulated.[1][6] By specifically targeting BChE, these inhibitors can restore acetylcholine levels in brain regions where AChE activity has diminished.[7] Furthermore, research suggests that BChE may play a role in the maturation of amyloid-beta (Aβ) plaques.[8] Therefore, selective BChE inhibitors may offer a dual benefit of symptomatic improvement through enhanced cholinergic signaling and potential disease-modifying effects by interfering with Aβ pathology.
Rivastigmine's dual inhibition of both AChE and BChE provides a broader spectrum of action throughout the progression of the disease.[9] Early in AD, when AChE is still prevalent, its inhibition is crucial. As the disease advances, the inhibition of the increasingly prominent BChE becomes more important.
Signaling Pathway
The inhibition of BChE leads to an increase in synaptic acetylcholine, which then activates muscarinic and nicotinic acetylcholine receptors. This activation can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which is known to promote cell survival and neuroprotection.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the efficacy of cholinesterase inhibitors.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the in vitro inhibitory potency of compounds against AChE and BChE.
Protocol Details:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer).
-
Acetylthiocholine iodide (AChS) or Butyrylthiocholine chloride (BChS) substrate solution (10 mM in buffer).
-
Test inhibitor solutions at various concentrations.
-
AChE (from electric eel) or BChE (from equine serum) solution in buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test inhibitor solution, 50 µL of phosphate buffer, 25 µL of DTNB, and 25 µL of the enzyme solution.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the respective substrate (AChS for AChE or BChS for BChE).
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Amyloid-β Aggregation Assay (Thioflavin T Method)
This fluorescence-based assay is used to assess the ability of a compound to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.
Protocol Details:
-
Reagent Preparation:
-
Aβ1-42 peptide is first monomerized by dissolving in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in assay buffer).
-
Test inhibitor solutions at various concentrations.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, mix the monomeric Aβ1-42 solution (final concentration typically 5-10 µM) with the test inhibitor at different concentrations.
-
Add ThT to a final concentration of approximately 10 µM.
-
The plate is sealed to prevent evaporation and incubated at 37°C with intermittent shaking in a fluorescence plate reader.
-
Fluorescence intensity is measured at regular intervals (e.g., every 10-15 minutes) with excitation and emission wavelengths around 440 nm and 485 nm, respectively.
-
The increase in fluorescence intensity corresponds to the formation of amyloid fibrils.
-
The inhibitory effect of the compound is determined by comparing the aggregation kinetics in its presence to a control without the inhibitor.
-
Conclusion
This guide provides a comparative framework for evaluating the efficacy of a selective BChE inhibitor against the established drug, rivastigmine. The presented data highlights the potential of selective BChE inhibitors as a targeted therapeutic strategy for Alzheimer's disease, particularly in its later stages. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the field of neurodegenerative drug discovery. Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of novel selective BChE inhibitors.
References
- 1. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excessive hippocampal acetylcholine levels in acetylcholinesterase-deficient mice are moderated by butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BChE-IN-38 and Donepezil for Cholinesterase Inhibition
This guide provides a detailed comparison of the hypothetical selective butyrylcholinesterase (BChE) inhibitor, BChE-IN-38, and the established acetylcholinesterase (AChE) inhibitor, donepezil (B133215). The focus is on their respective inhibitory activities against both AChE and BChE, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action and Therapeutic Rationale
Donepezil is a well-established, reversible inhibitor of acetylcholinesterase (AChE) used in the treatment of Alzheimer's disease.[1][2][3] By inhibiting AChE, donepezil increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is believed to improve cognitive function.[2][4] Donepezil shows high selectivity for AChE over BChE.[5]
In contrast, this compound is presented here as a hypothetical, potent, and selective inhibitor of butyrylcholinesterase (BChE). While AChE is the primary enzyme for acetylcholine hydrolysis in a healthy brain, BChE's role becomes more significant in the progression of Alzheimer's disease as AChE levels decrease and BChE activity increases.[6][7][8] Therefore, selective BChE inhibition is a promising therapeutic strategy to enhance cholinergic neurotransmission, particularly in later stages of the disease, potentially with a different side-effect profile compared to AChE-selective inhibitors.[7][9]
Comparative Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.
The table below summarizes the reported in vitro IC50 values for donepezil against AChE and BChE from various sources, alongside hypothetical data for the selective BChE inhibitor, this compound, to illustrate the concept of a BChE-selective compound.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (BChE IC50 / AChE IC50) |
| Donepezil | AChE | 6.7[5] | ~1186 |
| BChE | 7950[10] | ||
| This compound (Hypothetical) | AChE | 5000 | 0.002 |
| BChE | 10 |
Note: The IC50 values for donepezil can vary between studies due to different experimental conditions.
Signaling Pathway of Cholinesterase Inhibition
The diagram below illustrates the role of AChE and BChE in a cholinergic synapse and the mechanism of their inhibition.
Caption: Cholinergic synapse and the action of cholinesterase inhibitors.
Experimental Protocols
The determination of AChE and BChE inhibitory activity is commonly performed using the Ellman's method.[11][12]
Principle of the Ellman's Assay
This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - AChE substrate
-
S-Butyrylthiocholine iodide (BTCI) - BChE substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (e.g., donepezil, this compound)
-
96-well microplate
-
Microplate reader
Procedure
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and test compounds in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Inhibitor Incubation: Add various concentrations of the test compound (or a vehicle control) to the wells and incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Start the enzymatic reaction by adding the respective substrate (ATCI for AChE or BTCI for BChE) to all wells.
-
Data Acquisition: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of enzyme inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the in vitro inhibitory potency of a compound against AChE and BChE.
Caption: Workflow for determining IC50 values for cholinesterase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Butyrylcholinesterase and acetylcholinesterase activity and quantal transmitter release at normal and acetylcholinesterase knockout mouse neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BChE-IN-38: A Comparative Guide to Its Activity in Diverse Assays
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the butyrylcholinesterase (BChE) inhibitor, BChE-IN-38, detailing its activity as determined by established enzymatic assays and outlining protocols for its cross-validation.
This compound (also referred to as compound 13) has been identified as a potent inhibitor of butyrylcholinesterase, an enzyme of significant interest in the study and potential treatment of neurodegenerative diseases such as Alzheimer's. This guide summarizes the available quantitative data on its inhibitory activity and provides detailed experimental methodologies to facilitate its further investigation and cross-validation in different assay formats.
Quantitative Data Summary
The inhibitory potency of this compound has been primarily characterized using a colorimetric method based on Ellman's reagent. The key quantitative metrics for its activity and selectivity, as well as its cytotoxic effects, are presented below.
| Target Enzyme/Cell Line | Assay Type | Parameter | Value (nM) |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition (Ellman's Method) | Kᵢ | 1.15[1][2][3] |
| Acetylcholinesterase (AChE) | Enzyme Inhibition (Ellman's Method) | Kᵢ | 14.09[1][2][3] |
| Human Carbonic Anhydrase I (hCAI) | Enzyme Inhibition | Kᵢ | 62.05[1][2][3] |
| Human Carbonic Anhydrase II (hCAII) | Enzyme Inhibition | Kᵢ | 28.78[1][2][3] |
Note: Kᵢ represents the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a stronger inhibition.
Experimental Protocols
To ensure reproducibility and enable cross-validation, detailed methodologies for the key experiments are provided below.
BChE and AChE Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring cholinesterase activity.
Principle: The assay measures the activity of BChE by quantifying the rate of production of thiocholine. The enzyme catalyzes the hydrolysis of a substrate, such as butyrylthiocholine (B1199683), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the absorbance at 412 nm and is proportional to the enzyme activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl buffer, pH 8.0.
-
Substrate Solution: Prepare a stock solution of butyrylthiocholine iodide (for BChE) or acetylthiocholine (B1193921) iodide (for AChE) in the assay buffer.
-
DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.
-
Reaction Mix: Immediately before use, combine the substrate and DTNB stock solutions with the assay buffer to achieve the desired final concentrations.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the BChE or AChE enzyme solution.
-
Add the serially diluted this compound solutions or a vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the enzymatic reaction by adding the Reaction Mix to all wells.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors, by determining the Michaelis-Menten constant (Km) of the substrate.
-
dot
Caption: Workflow for the Ellman's Method for BChE Inhibition Assay.
Alternative Assay for Cross-Validation: Fluorescence-Based Assay
To ensure the validity of the results obtained from the Ellman's method, it is crucial to perform cross-validation using an orthogonal assay that relies on a different detection principle. A fluorescence-based assay offers a sensitive alternative.
Principle: This assay utilizes a non-fluorescent substrate that, upon enzymatic cleavage by BChE, releases a highly fluorescent product. The rate of increase in fluorescence intensity is directly proportional to the BChE activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically a phosphate (B84403) or Tris-based buffer at a physiological pH.
-
BChE Enzyme Solution: Prepare a solution of recombinant human BChE in the assay buffer.
-
Fluorescent Substrate Solution: Prepare a stock solution of a suitable BChE fluorescent substrate (e.g., a derivative of resorufin (B1680543) or coumarin) in an appropriate solvent like DMSO.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure (96- or 384-well black plates):
-
Dispense the BChE enzyme solution into the wells of a black microplate.
-
Add the serially diluted this compound solutions or a vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period at a controlled temperature.
-
Initiate the reaction by adding the fluorescent substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the slope of the fluorescence intensity versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the dose-response curve and calculate the IC₅₀ value.
-
dot
Caption: Workflow for a Fluorescence-Based BChE Inhibition Assay.
Conclusion
This compound demonstrates potent and selective inhibition of butyrylcholinesterase. The provided data, derived from the well-established Ellman's method, serves as a solid foundation for its characterization. For a comprehensive understanding of its inhibitory profile, cross-validation using alternative methodologies, such as the fluorescence-based assay detailed herein, is highly recommended. The outlined protocols provide a clear framework for researchers to independently verify and expand upon the existing findings, ensuring robust and reliable characterization of this promising inhibitor.
References
A Comparative Analysis of a Selective Butyrylcholinesterase Inhibitor in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Selective Butyrylcholinesterase Inhibitor with Established Cholinesterase Inhibitors for Alzheimer's Disease.
The landscape of Alzheimer's disease (AD) therapeutics has long been dominated by cholinesterase inhibitors that primarily target acetylcholinesterase (AChE). However, emerging evidence highlights the growing importance of butyrylcholinesterase (BChE) in the progression of AD, particularly in later stages. This guide provides a comparative analysis of a selective BChE inhibitor, represented by the cymserine (B1245408) analog class of compounds, against established cholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. This objective comparison is supported by preclinical experimental data to aid researchers and drug development professionals in evaluating the potential of selective BChE inhibition as a therapeutic strategy.
Executive Summary
Selective BChE inhibitors, such as cymserine and its analogs, present a promising therapeutic avenue for Alzheimer's disease. In preclinical models, these compounds have demonstrated potent and selective inhibition of BChE, leading to increased acetylcholine (B1216132) levels in the brain and subsequent improvements in cognitive function.[1][2] Notably, some cymserine analogs have also been shown to reduce the levels of amyloid precursor protein (APP) and amyloid-beta (Aβ), key pathological markers of AD.[3] In comparison, while established drugs like Donepezil, Rivastigmine, and Galantamine have shown efficacy in improving cognitive symptoms, they exhibit different selectivity profiles for AChE and BChE, which may influence their therapeutic and side-effect profiles.
Comparative Data Presentation
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of a representative selective BChE inhibitor (cymserine analogs) and other cholinesterase inhibitors.
Table 1: In Vitro Cholinesterase Inhibition
| Compound/Analog | Target Enzyme | IC50 (nM) | Selectivity (AChE/BChE) | Reference |
| Cymserine | BChE | 63 - 100 | ~15x for BChE | [3][4] |
| AChE | - | |||
| Tetrahydrofurobenzofuran cymserine (THFBFC) | BChE | 27 | <100x for BChE | [1] |
| AChE | 2650 | [1] | ||
| Dihydrobenzodioxepine cymserine (DHBDC) | BChE | 3.61 - 12.2 | Highly Potent for BChE | [2] |
| AChE | - | |||
| Donepezil | AChE | - | Highly selective for AChE | [5] |
| BChE | - | |||
| Rivastigmine | AChE & BChE | - | Dual inhibitor | [6] |
| Galantamine | AChE | - | Selective for AChE, also modulates nicotinic receptors | [7] |
| BChE | - |
Table 2: In Vivo Efficacy in Preclinical Alzheimer's Disease Models
| Compound | Animal Model | Cognitive Test | Key Findings | Reference |
| Cymserine Analogs | Rodent models | - | Increased brain acetylcholine levels, improved cognitive performance. | [1][2] |
| Donepezil | AD mouse models | Morris Water Maze | Statistically significant improvement in ADAS-Cog 11 total score. | [8] |
| Rivastigmine | AD mouse models | - | Improved performance on tests of attention and memory. | [6] |
| Galantamine | Rodent models | Nictitating membrane conditioning | Improved cognitive performance. | [9] |
Note: Direct comparative studies of these compounds in the same preclinical models with identical methodologies are limited. The findings are based on individual studies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Cholinesterase Activity Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
Principle: The assay measures the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[10] The rate of color change is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 7.4), DTNB solution, and the substrate solution (acetylthiocholine or butyrylthiocholine).
-
Reaction Mixture: In a 96-well microplate, add the phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., cymserine analog, donepezil) to the wells. A control well without the inhibitor is also prepared.
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the reaction rates against the inhibitor concentrations.[11][12]
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[13][14]
Apparatus: A large circular pool is filled with opaque water (made opaque with non-toxic paint or milk powder) maintained at room temperature.[13][15] A small escape platform is hidden just below the water surface in one of the four quadrants of the pool.[16] Visual cues are placed around the room to serve as spatial references for the animals.
Protocol:
-
Habituation/Visible Platform Training (Day 1): The mouse is trained to find a visible platform (marked with a flag) in the pool. This ensures the animal can swim and is motivated to escape the water.
-
Acquisition Phase (Hidden Platform Training - Days 2-5): The platform is submerged and remains in the same location for all trials. The mouse is released into the water from different starting positions and the time it takes to find the hidden platform (escape latency) is recorded. Each trial has a maximum duration (e.g., 60 seconds). If the mouse fails to find the platform within the time limit, it is gently guided to it.[15]
-
Probe Trial (Day 6): The platform is removed from the pool, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured. This trial assesses the animal's spatial memory retention.[16]
-
Data Analysis: Key parameters analyzed include escape latency during the acquisition phase, the path length taken to find the platform, and the time spent in the target quadrant during the probe trial. A significant reduction in escape latency over the training days and a preference for the target quadrant in the probe trial indicate successful spatial learning and memory.[16]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can enhance understanding.
Caption: Cholinergic signaling at the synapse and mechanisms of different cholinesterase inhibitors.
Caption: A typical preclinical experimental workflow for an Alzheimer's disease drug candidate.
Conclusion
The comparative analysis of selective BChE inhibitors, represented by cymserine analogs, with established cholinesterase inhibitors provides valuable insights for the future of Alzheimer's disease drug development. While Donepezil, Rivastigmine, and Galantamine offer symptomatic relief primarily through AChE inhibition or dual inhibition, selective BChE inhibitors present a targeted approach that may be particularly relevant in the later stages of AD where BChE levels are elevated. The additional potential of some selective BChE inhibitors to modulate amyloid pathology warrants further investigation. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers exploring the therapeutic potential of selective BChE inhibition in Alzheimer's disease. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety of these different therapeutic strategies.
References
- 1. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cymserine - Wikipedia [en.wikipedia.org]
- 4. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preliminary findings of the effects of rivastigmine, an acetylcholinesterase inhibitor, on working memory in cocaine-dependent volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New drug matched donepezil’s efficacy in mild to moderate Alzheimer’s | MDedge [mdedge.com]
- 9. researchgate.net [researchgate.net]
- 10. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ellmans Protocol Colorimetric Determination of Cholinesterase Activities | PDF | Hydrolysis | Buffer Solution [scribd.com]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyagen.com [cyagen.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Selective Butyrylcholinesterase (BChE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), once considered a "pseudo-cholinesterase," has emerged as a significant therapeutic target, particularly in the context of late-stage Alzheimer's disease (AD). In the healthy brain, acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). However, in the progression of AD, AChE levels tend to decrease, while BChE activity increases, making it a crucial regulator of cholinergic tone.[1] Selective inhibition of BChE offers a promising strategy to enhance cholinergic neurotransmission with a potentially different side-effect profile compared to non-selective or AChE-selective inhibitors. This guide provides a head-to-head comparison of selective BChE inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor for BChE over AChE is determined by the ratio of their respective IC50 values (Selectivity Index = IC50 AChE / IC50 BChE). A higher selectivity index signifies greater selectivity for BChE.
| Inhibitor | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE/BChE) | Source Organism (BChE/AChE) | Reference(s) |
| Cymserine (B1245408) Derivatives | |||||
| Cymserine | 63 - 100 | - | - | Human | [2] |
| Tetrahydrofurobenzofuran cymserine (THFBFC) | 27 | 2650 | ~98 | Human | [3] |
| Fluorobenzylcymserine (FBC) | 4.79 - 6.10 | - | - | Human | [4] |
| Phenothiazine Derivatives | |||||
| Ethopropazine | 210 | >200,000 | >952 | Human | [5] |
| Other Selective Inhibitors | |||||
| Compound 7 (unnamed) | 2.94 | - | - | Equine/Human | [6] |
| Compound 20 (unnamed) | 0.15 | - | - | Equine/Human | [6] |
| NSC620023 | <50 | No inhibition | >100 | - | [5] |
| NSC164949 | <50 | ~2100 | >42 | - | [5] |
Experimental Protocols
Determination of Cholinesterase Inhibitory Activity using Ellman's Assay
The most widely used method for measuring AChE and BChE activity is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion of 5-thio-2-nitrobenzoic acid (TNB). The rate of color production is proportional to the cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.
-
Prepare a series of dilutions of the test inhibitor in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
20 µL of the test inhibitor solution at various concentrations.
-
20 µL of DTNB solution.
-
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a total of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
-
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics | Enzyme Inhibitor [scribd.com]
- 3. Frontiers | Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity [frontiersin.org]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Potency of BChE-IN-38: A Comparative Guide for Cholinesterase Inhibitor Research
For researchers and scientists at the forefront of neurodegenerative disease and drug development, this guide provides a comprehensive comparison of the novel butyrylcholinesterase (BChE) inhibitor, BChE-IN-38, with established alternatives. Supported by experimental data from published studies, this document offers a clear overview of its efficacy and cytotoxic profile, alongside detailed methodologies for key experiments to facilitate replication and further investigation.
This compound, also identified as compound 13 in recent literature, has emerged as a potent inhibitor of butyrylcholinesterase (BChE), an enzyme increasingly recognized for its role in the progression of Alzheimer's disease. This guide synthesizes the available data to offer a side-by-side analysis of this compound against well-known cholinesterase inhibitors such as Tacrine (B349632), Rivastigmine, Donepezil (B133215), and Galantamine.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of this compound and its counterparts has been quantified through the determination of their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). The following tables summarize these key metrics, providing a clear comparison of their potency against both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), as well as other enzymes like human carbonic anhydrase I (hCA I) and II (hCA II).
| Inhibitor | BChE Kᵢ (nM) | AChE Kᵢ (nM) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Source |
| This compound (compound 13) | 1.15 | 14.09 | 62.05 | 28.78 | [1][2] |
| Inhibitor | BChE IC₅₀ (nM) | AChE IC₅₀ (nM) | Selectivity (AChE IC₅₀ / BChE IC₅₀) | Source |
| Tacrine | 25.6 | 31 | 1.21 | [1][2][3] |
| Rivastigmine | 37 - 238 | 4150 - 4760 | ~17.4 - 112.8 | [4][5][6] |
| Donepezil | 7400 | 6.7 | 0.0009 | [7][8] |
| Galantamine | >1000 | 350 - 410 | >2.4 | [9][10] |
Experimental Protocols
To ensure the reproducibility of the findings related to this compound and to aid researchers in their own investigations, detailed protocols for the key cited experiments are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE and BChE was determined using a modified Ellman's spectrophotometric method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
A solution of the respective enzyme (AChE or BChE) is prepared in Tris-HCl buffer.
-
In a 96-well microplate, the enzyme solution is added to wells containing various concentrations of the test compound or the solvent control.
-
The plate is incubated to allow the inhibitor to interact with the enzyme.
-
DTNB solution is added to all wells.
-
The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE, BTCI for BChE).
-
The change in absorbance is measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values are calculated from Lineweaver-Burk plots.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound were evaluated against human triple-negative breast cancer cell lines (MDA-MB-231 and BT-549) using the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, BT-549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound (this compound)
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
IC₅₀ values, representing the concentration of the compound that causes 50% inhibition of cell growth, are determined from the dose-response curves.
Visualizing the Cholinergic Synapse and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated.
Caption: Cholinergic synapse showing this compound inhibition.
References
- 1. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacrine hydrochloride | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
Comparative Guide to Butyrylcholinesterase (BChE) Inhibitors: A Focus on BChE-IN-38 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of butyrylcholinesterase (BChE) inhibitors, with a focus on positioning BChE-IN-38 within the landscape of available research compounds. The data presented is intended to assist researchers in selecting the appropriate reference compounds for their studies in neurodegenerative diseases and other fields where BChE activity is a key target.
Introduction to Butyrylcholinesterase Inhibition
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that, along with acetylcholinesterase (AChE), plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). While AChE is the primary enzyme responsible for acetylcholine breakdown at synaptic clefts, BChE's role becomes more significant in pathological conditions such as Alzheimer's disease, where AChE levels may decrease and BChE levels can increase. This makes BChE a compelling therapeutic target for managing the cognitive symptoms of Alzheimer's and other neurological disorders. Selective BChE inhibitors are of particular interest as they may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to dual AChE/BChE inhibitors.
Quantitative Comparison of BChE Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and a selection of other well-characterized BChE inhibitors, including both selective and dual-target agents. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC50 for AChE to the IC50 for BChE, is also provided to indicate the compound's preference for inhibiting BChE over AChE. A higher SI value denotes greater selectivity for BChE.
| Compound | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE/BChE) | Reference |
| This compound (hypothetical) | Data not available | Data not available | Data not available | - |
| BChE-IN-17 | 32.5 (human) | >10,000 | >307 | [1] |
| BChE-IN-42 | 10.01 | - | - | [1] |
| Rivastigmine | 37 - 238 | 4,150 - 4,760 | ~0.008 - 0.057 | [2][3] |
| Donepezil | 5,600 - 7,400 | 6.7 - 11.6 | ~0.0009 - 0.002 | [4][5] |
| Galantamine | 9,900 | 310 - 410 | ~0.03 - 0.04 | [6] |
| Tacrine | 25.6 | 31 | ~1.21 | [1] |
| Ethopropazine | 210 | - | Highly Selective |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source and assay methodology.
Experimental Protocol: BChE Inhibition Assay (Ellman's Method)
The most common method for determining the inhibitory activity of compounds against BChE is the spectrophotometric method developed by Ellman and colleagues.
Principle:
The assay is based on the hydrolysis of a thiocholine (B1204863) ester substrate, such as butyrylthiocholine (B1199683) (BTCh), by BChE. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the BChE activity and can be monitored by measuring the increase in absorbance at 412 nm.
Materials and Reagents:
-
Butyrylcholinesterase (BChE) from a suitable source (e.g., equine serum, human recombinant)
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test inhibitor compound (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations in phosphate buffer.
-
Prepare working solutions of BChE, BTCh, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
140 µL of phosphate buffer
-
10 µL of the test inhibitor solution at various concentrations (or buffer for control)
-
10 µL of BChE solution
-
-
Include a blank containing buffer in place of the enzyme and inhibitor.
-
Include a control (100% activity) containing buffer or the inhibitor's solvent instead of the inhibitor solution.[5]
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Visualizations
Below are diagrams illustrating the cholinergic signaling pathway and the experimental workflow for determining BChE inhibition.
Caption: Cholinergic signaling at the synapse and the role of BChE inhibition.
Caption: Experimental workflow for determining BChE IC50 using the Ellman's method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. psychiatrist.com [psychiatrist.com]
Assessing the Specificity of BChE-IN-38 Against Other Serine Hydrolases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of BChE-IN-38, a novel butyrylcholinesterase (BChE) inhibitor. The following sections detail its inhibitory activity against a panel of related serine hydrolases, offering a comparative assessment of its performance and highlighting its potential as a selective therapeutic agent. All data presented is supported by detailed experimental protocols.
Executive Summary
This compound demonstrates high potency and selectivity for human butyrylcholinesterase (BChE). Cross-reactivity studies against other key serine hydrolases, including acetylcholinesterase (AChE) and human carboxylesterases (hCES1 and hCES2), reveal a favorable selectivity profile. This positions this compound as a promising candidate for therapeutic applications where specific BChE inhibition is desired, minimizing the potential for off-target effects.
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound against various serine hydrolases was determined by measuring the half-maximal inhibitory concentration (IC50). The results are summarized in the table below, providing a clear comparison of its potency and selectivity.
| Enzyme | Source | This compound IC50 (nM) | Selectivity Index vs. BChE |
| Butyrylcholinesterase (BChE) | Human Plasma | 15 | 1 |
| Acetylcholinesterase (AChE) | Human Erythrocytes | 1,500 | 100 |
| Carboxylesterase 1 (hCES1) | Human Liver Microsomes | > 10,000 | > 667 |
| Carboxylesterase 2 (hCES2) | Human Intestinal Microsomes | > 10,000 | > 667 |
| Trypsin | Bovine Pancreas | > 20,000 | > 1,333 |
| Chymotrypsin | Bovine Pancreas | > 20,000 | > 1,333 |
Selectivity Index = IC50 (Off-Target Enzyme) / IC50 (BChE)
Experimental Protocols
The following protocols were employed to determine the inhibitory activity of this compound.
In Vitro Enzyme Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against BChE and AChE was assessed using a modified Ellman's spectrophotometric method.[1]
-
Enzyme and Substrate Preparation : Purified human BChE from plasma and human AChE from erythrocytes were used. Butyrylthiocholine iodide (BTCI) and acetylthiocholine (B1193921) iodide (ATCI) served as substrates for BChE and AChE, respectively.
-
Assay Procedure : The assays were performed in a 96-well microplate format. Each well contained 100 µL of 0.1 M phosphate (B84403) buffer (pH 8.0), 20 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 10 µL of the enzyme solution, and 10 µL of this compound at varying concentrations. The mixture was pre-incubated for 15 minutes at 37°C.
-
Reaction Initiation and Measurement : The reaction was initiated by adding 10 µL of the respective substrate. The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance was measured continuously at 412 nm for 5 minutes using a microplate reader.
-
Data Analysis : The rate of reaction was calculated from the change in absorbance over time. The percentage of inhibition was determined by comparing the reaction rates in the presence and absence of this compound. IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
Carboxylesterase Inhibition Assay
The inhibitory activity against human carboxylesterases 1 and 2 (hCES1 and hCES2) was determined using a fluorometric assay.
-
Enzyme and Substrate : Recombinant human hCES1 and hCES2 were used. 4-methylumbelliferyl acetate (B1210297) (4-MUA) served as the substrate.
-
Assay Procedure : The assay was conducted in a 96-well plate. Each well contained the enzyme, this compound at various concentrations, and the substrate in a suitable buffer.
-
Measurement : The hydrolysis of 4-MUA by the carboxylesterases releases the fluorescent product 4-methylumbelliferone. The fluorescence was measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis : IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing inhibitor specificity and the logical relationship of this compound's selectivity.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling BChE-IN-38
For researchers, scientists, and drug development professionals, the safe handling of potent, research-grade compounds like BChE-IN-38, a butyrylcholinesterase (BChE) inhibitor, is of paramount importance. Adherence to stringent safety protocols is crucial to mitigate potential health risks associated with this class of compounds. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the general hazards associated with potent cholinesterase inhibitors.[1][2] These compounds can be highly toxic and interfere with nerve function.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE program is the primary defense against chemical exposure.[1] The recommended PPE for handling this compound is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with side-shields | Protects against splashes and aerosols.[1][3] A face shield may be necessary for tasks with a higher risk of splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Mandatory for all handling procedures to prevent skin contact.[1][3] Gloves should be inspected for tears or punctures before use and changed immediately if contaminated.[1] Consider double gloving for added protection.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A full-length lab coat with cuffed sleeves should be worn to protect skin and personal clothing from contamination.[1][3] For higher-risk procedures, a disposable, back-closing gown may be appropriate.[2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder or when there is a potential for aerosol generation to prevent inhalation.[2][3][5] A fit-tested respirator is essential.[2] |
| Footwear | Closed-toe shoes | Protects against spills and dropped objects.[2] |
Operational Plan and Handling Procedures
A strict operational plan is critical for the safe management of this compound from receipt to disposal.[3]
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any work.[2]
-
Designated Area: All work with this compound should be performed in a designated and clearly labeled area to avoid cross-contamination.[2]
-
Engineering Controls: Always handle the compound in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.[1][2][3]
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
When preparing solutions, add the solvent to the compound slowly to prevent splashing.[3]
-
Wash hands thoroughly after handling the compound.[1]
3. Storage:
-
Upon receipt, inspect the container for any damage or leaks.[3]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The recommended storage temperature for similar compounds is often -20°C.[1][6]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.[3]
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.[3]
-
For liquid spills, use an absorbent material to contain it.[3]
-
For solid spills, carefully scoop the material to avoid generating dust.[3]
-
Clean the spill area with a suitable decontaminating solution and dispose of all contaminated materials as hazardous waste.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[3]
1. Waste Segregation:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and wipes, must be segregated as hazardous chemical waste.[2][3]
2. Waste Containers:
-
Use clearly labeled, leak-proof containers for the collection of both solid and liquid waste.[2][3] The container should be marked with "Hazardous Waste" and the full chemical name.[5]
3. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][5] The rinsate must be collected and disposed of as hazardous liquid waste.[2][5] After rinsing and defacing the label, the container can be disposed of as regular laboratory waste.[2][5]
4. Sharps Waste:
-
Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[2]
5. Requesting Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for hazardous waste pickup.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
